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  • Product: 2-[1-(bromomethyl)cyclopropyl]acetonitrile
  • CAS: 338392-48-6

Core Science & Biosynthesis

Foundational

"2-[1-(bromomethyl)cyclopropyl]acetonitrile" CAS number 338392-48-6

An In-Depth Technical Guide to 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-[1-(bromomethyl)cycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[1-(bromomethyl)cyclopropyl]acetonitrile, a specialized chemical intermediate pivotal to modern drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document synthesizes its chemical properties, synthesis, applications, and handling protocols, grounded in established scientific principles and field-proven insights.

Strategic Importance in Medicinal Chemistry

2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS: 338392-48-6) is a bifunctional building block of significant interest. Its structure uniquely combines a strained cyclopropyl ring, a reactive primary bromide, and a versatile nitrile group. The cyclopropane moiety is a highly valued motif in drug design, often introduced to enhance metabolic stability, improve potency, modulate solubility, and reduce off-target effects by imposing conformational constraints on a molecule.[1][2] The presence of both a nucleophilic displacement site (the bromomethyl group) and a group that can be hydrolyzed, reduced, or otherwise transformed (the nitrile) makes this compound a versatile starting point for constructing complex molecular architectures.[3]

The strategic value of this reagent lies in its ability to introduce the "cyclopropylmethyl" fragment, a common feature in numerous therapeutic agents, while providing a synthetic handle for further molecular elaboration.[4]

Physicochemical and Handling Profile

A clear understanding of the compound's properties is fundamental to its effective and safe utilization in a laboratory setting.

PropertyValueSource(s)
CAS Number 338392-48-6[5][6][7][8]
Molecular Formula C₆H₈BrN[6][7][8]
Molecular Weight 174.04 g/mol [6][7]
IUPAC Name 2-[1-(bromomethyl)cyclopropyl]acetonitrile[5][8]
Synonyms [1-(Bromomethyl)cyclopropyl]acetonitrile, Cyclopropaneacetonitrile, 1-(bromomethyl)-[5]
Appearance Liquid (inferred from related compounds)[8][9]
Storage Conditions Sealed in a dry environment, refrigerated at 2-8°C. Shipped in a cold pack.[6][8]

Synthesis and Mechanistic Considerations

While a direct, peer-reviewed synthesis for 2-[1-(bromomethyl)cyclopropyl]acetonitrile is not detailed in the provided results, a logical and efficient synthetic route can be extrapolated from established methods for analogous structures.[10][11] The most plausible approach involves the nucleophilic substitution of a di-halogenated precursor or the conversion of a hydroxymethyl intermediate.

A key precursor is often 1-(hydroxymethyl)cyclopropylacetonitrile. A patented method describes its synthesis beginning from materials like pentaerythritol, which undergoes bromination and cyclization.[10][11] The final step to obtain the target molecule would be the conversion of the hydroxyl group to a bromide.

Conceptual Synthesis Workflow

cluster_0 Precursor Synthesis cluster_1 Final Bromination Step cluster_2 Purification A Pentaerythritol or related starting material B Bromination & Cyclization Reactions A->B Multiple Steps C 1-(hydroxymethyl)cyclopropylacetonitrile B->C [Ref: CN103058884B] E 2-[1-(bromomethyl)cyclopropyl]acetonitrile C->E D Brominating Agent (e.g., PBr3, SOBr2, or Appel Reaction Conditions) D->E F Distillation or Chromatography E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: Bromination of 1-(hydroxymethyl)cyclopropylacetonitrile

This protocol is a representative example based on standard organic chemistry transformations for converting primary alcohols to bromides.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, add the precursor, 1-(hydroxymethyl)cyclopropylacetonitrile.

  • Solvent: Dissolve the precursor in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) and cool the mixture to 0°C in an ice bath.

    • Causality: Anhydrous conditions are critical to prevent quenching of the brominating agent and unwanted side reactions. Cooling mitigates the exothermic nature of the reaction.

  • Reagent Addition: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise via a syringe. Typically, 1.1 to 1.3 equivalents are used.

    • Causality: PBr₃ is a classic and effective reagent for this transformation. A slight excess ensures complete conversion of the starting alcohol. Slow addition maintains temperature control.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Causality: This step neutralizes any remaining acidic reagents. The addition must be slow to control the effervescence from CO₂ evolution.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

Applications in Drug Discovery & Development

The utility of 2-[1-(bromomethyl)cyclopropyl]acetonitrile stems from its dual reactivity, enabling its use as a versatile scaffold in the synthesis of pharmacologically active molecules.

Key Structural Contributions:
  • Metabolic Shielding: The cyclopropyl group can block sites of metabolism, increasing a drug's half-life.[1][2] For example, it can replace a more metabolically labile isopropyl or tert-butyl group.

  • Potency Enhancement: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[1][2]

  • Vector for Elaboration:

    • The bromomethyl group is an excellent electrophile for Sₙ2 reactions, allowing for covalent linkage to nucleophiles such as amines, thiols, or alcohols, which are common functionalities in drug scaffolds. This is a primary method for introducing the cyclopropylmethyl moiety.[4]

    • The nitrile group is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, providing multiple pathways for diversification and structure-activity relationship (SAR) studies.

This compound is a precursor for intermediates used in synthesizing drugs across various therapeutic areas, including antivirals, kinase inhibitors, and central nervous system agents.[12]

cluster_0 Structural Features cluster_1 Pharmacokinetic & Pharmacodynamic Impact A 2-[1-(bromomethyl)cyclopropyl]acetonitrile B Cyclopropyl Ring (Rigidity, Stability) A->B C Bromomethyl Group (Electrophilic Site) A->C D Acetonitrile Group (Synthetic Handle) A->D E Increased Metabolic Stability B->E F Enhanced Potency B->F G Improved Solubility/Permeability B->G H Access to Diverse Chemical Space C->H D->H

Caption: Relationship between the compound's structure and its benefits in drug design.

Analytical Characterization Protocols

Ensuring the purity and identity of 2-[1-(bromomethyl)cyclopropyl]acetonitrile is critical for its use in regulated pharmaceutical synthesis. HPLC and GC are the primary analytical techniques employed.

MethodTypical ConditionsPurpose
Gas Chromatography (GC) Column: Optima Delta-6 (or similar). Oven Program: 40°C initial, ramp at 5°/min to 125°C. Injector/Detector Temp: 250°C / 280°C. Sample: ~75 g/L in THF.[13]Purity assessment, detection of volatile impurities, and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Mode: Hydrophilic Interaction Liquid Chromatography (HILIC). Stationary Phase: Bare silica column. Mobile Phase: Acetonitrile/Ammonium Formate Buffer (e.g., 90:10 v/v).[14][15] Detection: UV (if applicable) or Mass Spectrometry (MS).Purity assessment, quantification, and analysis of non-volatile impurities or degradation products.
Self-Validating Protocol: GC Purity Assay
  • System Preparation: Install an appropriate capillary column (e.g., Optima Delta-6) in the GC. Set injector and detector (FID) temperatures to 250°C and 280°C, respectively.[13]

  • Oven Program: Equilibrate the oven at 40°C. Program a temperature ramp of 5°C per minute up to a final temperature of 125°C, holding for 15 minutes.[13]

  • Sample Preparation: Accurately weigh the sample and dissolve it in anhydrous tetrahydrofuran (THF) to a final concentration of approximately 75 g/L.[13]

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks (Area % method).

    • Trustworthiness: This method is self-validating as the clear separation of peaks and a stable baseline confirm system suitability. The response of a Flame Ionization Detector (FID) is roughly proportional to the carbon content of the analytes, making area percent a reliable estimate of purity for organic compounds.

Safety, Handling, and Storage

Given its structure as a brominated organic compound and a nitrile, 2-[1-(bromomethyl)cyclopropyl]acetonitrile must be handled with appropriate caution. The safety profile can be inferred from data on related compounds like (bromomethyl)cyclopropane and acetonitrile.[16][17][18][19]

  • Hazards: Assumed to be a flammable liquid and vapor.[18][20] Harmful if swallowed or inhaled.[8][16] Causes skin and serious eye irritation.[16][18] Nitriles can release hydrogen cyanide upon decomposition or metabolism.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[16]

cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Safe Practices A Handling Protocol B Chemical Fume Hood A->B D Nitrile Gloves A->D G Avoid Ignition Sources A->G C Eyewash & Safety Shower B->C E Safety Goggles/ Face Shield D->E F Lab Coat E->F H Ground Equipment G->H I Store Cool & Dry (2-8°C) H->I

Caption: Core safety and handling requirements for the compound.

Step-by-Step Handling Procedure:
  • Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to prevent inhalation of vapors.[17] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[18]

  • Handling: Use spark-proof tools and ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[16][17] Avoid all personal contact.[20]

  • Storage: Keep the container tightly sealed when not in use.[16][18] Store in a designated, well-ventilated, cool, and dry area, preferably in a refrigerator rated for flammable materials at 2-8°C.[6][8][17]

  • Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-[1-(bromomethyl)cyclopropyl]acetonitrile stands out as a high-value, versatile intermediate for the pharmaceutical industry. Its unique combination of a metabolically robust cyclopropyl core, an electrophilic bromomethyl group, and a synthetically adaptable nitrile function provides medicinal chemists with a powerful tool for the efficient construction of novel drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of new therapeutics.

References

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
  • SAFETY D
  • (Bromomethyl)cyclopropane synthesis - ChemicalBook. (URL: )
  • [1-(Bromomethyl)cyclopropyl]acetonitrile - ChemBK. (URL: )
  • 338392-48-6|2-[1-(Bromomethyl)cyclopropyl]acetonitrile - BLDpharm. (URL: )
  • (Bromomethyl)cyclopropane - Apollo Scientific. (URL: )
  • Application of Cyclopropane in Drug Discovery - PharmaBlock. (URL: )
  • (Bromomethyl)cyclopropane 97 7051-34-5 - Sigma-Aldrich. (URL: )
  • Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90% - Cole-Parmer. (URL: )
  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google P
  • Review of cyclopropyl bromide synthetic process - ResearchG
  • US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)
  • (Bromomethyl)
  • [1-(Bromomethyl)cyclopropyl]acetonitrile | 338392-48-6 | NNA39248 - Biosynth. (URL: )
  • 2-[1-(Bromomethyl)cyclopropyl]acetonitrile | 338392-48-6 - Sigma-Aldrich. (URL: )
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: )
  • SAFETY D
  • Exploring (Bromomethyl)
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - ResearchG
  • (Bromomethyl)cyclopropane 97 7051-34-5 - Sigma-Aldrich. (URL: )
  • Determination of Rocuronium bromid by hydrophilic interaction liqiud chromatography (HILIC)
  • Safety Data Sheet: Acetonitrile - Carl ROTH. (URL: )
  • Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC) - Macedonian Pharmaceutical Bulletin. (URL: )

Sources

Exploratory

"2-[1-(bromomethyl)cyclopropyl]acetonitrile" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-[1-(bromomethyl)cyclopropyl]acetonitrile Introduction: Understanding a High-Value Synthetic Intermediate 2-[1-(bromomethyl)cyclopropyl]acetonitrile is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Introduction: Understanding a High-Value Synthetic Intermediate

2-[1-(bromomethyl)cyclopropyl]acetonitrile is a specialized chemical intermediate that incorporates several key functional groups: a strained cyclopropane ring, a reactive primary alkyl bromide, and a cyano group. This unique combination makes it a valuable building block in medicinal chemistry and drug development, particularly for introducing the cyclopropylmethyl moiety, a common motif in pharmacologically active compounds.[1] The inherent reactivity of these functional groups, however, necessitates a thorough understanding of the compound's stability to ensure its integrity during storage and handling, thereby safeguarding the validity of experimental outcomes and the efficiency of synthetic campaigns.

This guide provides a comprehensive analysis of the chemical stability of 2-[1-(bromomethyl)cyclopropyl]acetonitrile. As direct, published stability data for this specific molecule is limited, this document synthesizes information from analogous structures and fundamental chemical principles to predict potential degradation pathways and establish evidence-based protocols for its storage and handling. The insights herein are intended for researchers, chemists, and drug development professionals who utilize this or structurally similar reactive intermediates.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's properties is critical for predicting its behavior.

Chemical Structure:

Figure 1: Chemical Structure of 2-[1-(bromomethyl)cyclopropyl]acetonitrile.

Physicochemical Data Summary:

The table below summarizes key properties, drawing data from closely related analogs like (Bromomethyl)cyclopropane where direct data for the target compound is unavailable.

PropertyValue / InformationSource
Molecular Formula C₆H₈BrNN/A
Molecular Weight 174.04 g/mol N/A
Appearance Predicted to be a clear, colorless to slightly colored liquid[2][3]
Boiling Point Data not available; (Bromomethyl)cyclopropane boils at 105-107 °C[2]
Density Data not available; (Bromomethyl)cyclopropane density is ~1.392 g/mL at 25 °C[2]
Solubility Predicted to be slightly soluble in chloroform and methanol; not miscible with water[2]
Flash Point Predicted to be flammable; (Bromomethyl)cyclopropane flash point is 107 °F[2]

Analysis of Structural Reactivity

The stability of 2-[1-(bromomethyl)cyclopropyl]acetonitrile is dictated by the interplay of its three primary functional components.

  • The Strained Cyclopropane Ring: The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This creates substantial angle and torsional strain, giving the C-C bonds increased p-character.[4] Consequently, the ring is susceptible to cleavage under certain conditions, particularly those involving radical intermediates or strong acids, behaving more like an alkene than a typical alkane.[4][5][6]

  • The Primary Alkyl Bromide: The bromomethyl group is a potent electrophilic site. The bromide ion is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most probable and immediate reactivity concern upon exposure to nucleophiles like water, alcohols, or amines.

  • The Acetonitrile Moiety: The nitrile (-C≡N) group is generally stable under neutral conditions. However, its electron-withdrawing nature can influence the reactivity of adjacent groups.[7] Under strongly acidic or basic conditions, it can undergo hydrolysis to form a carboxylic acid or an amide, respectively. While this typically requires harsh conditions, it remains a potential long-term degradation pathway.

Predicted Degradation Pathways

Based on the structural analysis, several degradation pathways can be postulated. These represent the primary risks to the compound's integrity.

A. Pathway 1: Nucleophilic Substitution (Hydrolysis)

This is the most likely degradation route under ambient or poorly controlled storage conditions. Trace moisture (water) can act as a nucleophile, displacing the bromide to form the corresponding alcohol, [1-(hydroxymethyl)cyclopropyl]acetonitrile.[8]

Figure 2: Degradation via Hydrolysis.

Causality: The high reactivity of the primary alkyl bromide makes it an excellent substrate for Sₙ2 reactions. This pathway is accelerated by the presence of moisture and potentially by elevated temperatures. The generation of hydrobromic acid (HBr) as a byproduct can further catalyze other degradation processes.

B. Pathway 2: Base-Induced Elimination

In the presence of strong bases, an E2 elimination reaction can occur, leading to the formation of a methylenecyclopropane derivative and hydrobromic acid.[2][9]

Figure 3: Degradation via Elimination.

Causality: Strong bases can abstract a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond and the expulsion of the bromide ion. This highlights the critical importance of avoiding contact with basic substances.

C. Pathway 3: Radical-Mediated Ring Opening

Exposure to UV light or radical initiators can induce homolytic cleavage of the C-Br bond. The resulting cyclopropylmethyl radical is unstable and can undergo rapid ring-opening to form a more stable homoallylic radical.[6] This is a characteristic reaction of strained cyclopropane systems.

cluster_0 Initiation cluster_1 Propagation A 2-[1-(bromomethyl)cyclopropyl]acetonitrile B Cyclopropylmethyl Radical + Br• A->B UV Light / Δ C Cyclopropylmethyl Radical D Homoallylic Radical C->D Ring Opening E Further Reactions (e.g., Polymerization) D->E

Figure 4: Radical-Mediated Degradation Workflow.

Causality: The high strain energy of the cyclopropane ring is released upon ring-opening, providing a strong thermodynamic driving force for this process. This pathway underscores the need to protect the compound from light.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, strict adherence to proper storage and handling procedures is essential. The following recommendations are based on safety data sheets for the closely related and structurally similar compound, (Bromomethyl)cyclopropane.[3][9][10][11]

Quantitative Storage Parameters
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerator)Reduces reaction rates for hydrolysis, elimination, and thermal decomposition.[2][3][11]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[2]
Light Amber vial or stored in the darkPrevents light-induced radical formation and subsequent degradation.[12][13]
Container Tightly sealed, appropriate containerPrevents ingress of atmospheric moisture and contaminants.[3][9][11][12]
Ventilation Store in a well-ventilated area designated for flammablesThe compound is predicted to be flammable and harmful if inhaled.[3][10]
Step-by-Step Long-Term Storage Protocol
  • Procurement: Upon receipt, immediately inspect the container seal for integrity.

  • Inerting: If the compound is to be stored for an extended period, carefully flush the headspace of the vial with a gentle stream of dry argon or nitrogen.

  • Sealing: Ensure the container cap is tightly sealed. For critical applications, consider wrapping the cap with Parafilm® to provide an additional barrier against moisture.

  • Labeling: The container must be clearly labeled with the compound name, date received, and all relevant hazard warnings (Flammable, Irritant).[10]

  • Placement: Place the sealed container inside a secondary container and store it in a refrigerator (2-8 °C) that is approved for flammable materials storage.[3][9]

Step-by-Step Laboratory Handling Protocol
  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound.

  • Environment: Conduct all manipulations in a well-ventilated chemical fume hood.[3]

  • Inert Handling: Use dry glassware and syringes. If dispensing multiple times from the same vial, use a syringe to pierce the septum cap under a positive pressure of inert gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Cleanup: Clean up any spills immediately using an appropriate absorbent material. Dispose of waste in a designated hazardous waste container.

  • Resealing: After dispensing, re-flush the vial headspace with inert gas before tightly sealing and returning it to refrigerated storage.

Incompatible Materials

To prevent rapid and potentially hazardous reactions, avoid all contact with the following:

  • Strong Oxidizing Agents [2][9]

  • Strong Bases [2][9]

  • Water/Moisture [2]

  • Reactive Metals

Experimental Workflow: A Protocol for Stability Assessment

To empirically validate the predicted stability and establish an accurate shelf-life, a forced degradation study is recommended. This protocol serves as a self-validating system to understand the compound's lability under various stress conditions.

Objective: To identify and quantify the degradation of 2-[1-(bromomethyl)cyclopropyl]acetonitrile under hydrolytic, oxidative, thermal, and photolytic stress.

Figure 5: Workflow for Forced Degradation Study.

Methodology
  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in dry, HPLC-grade acetonitrile.

  • Stress Conditions:

    • Control: Store an aliquot at 2-8 °C in the dark.

    • Thermal: Incubate an aliquot at 40 °C in the dark.

    • Photolytic: Expose an aliquot to a controlled UV light source (e.g., 254 nm) at ambient temperature.

    • Acidic: Treat an aliquot with 0.1 M HCl and incubate at 40 °C.

    • Basic: Treat an aliquot with 0.1 M NaOH and incubate at 40 °C.

  • Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: Immediately quench the reaction if necessary (e.g., neutralize the acidic/basic samples) and dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating LC-MS method. This will allow for the separation of the parent compound from any degradation products.

  • Data Interpretation: Calculate the percentage of degradation by comparing the parent peak area at each time point to the time-zero sample. Use the mass spectrometry data to identify the molecular weights of degradants and propose their structures, confirming the predicted pathways.

Conclusion

2-[1-(bromomethyl)cyclopropyl]acetonitrile is an inherently reactive molecule whose stability is primarily challenged by its susceptibility to nucleophilic substitution (hydrolysis) and, to a lesser extent, base-catalyzed elimination and radical-mediated ring opening. Its chemical integrity is critically dependent on stringent storage and handling protocols. The most crucial measures are storage at refrigerated temperatures (2-8 °C) under an inert, dry atmosphere , and protection from light and incompatible materials , particularly bases and moisture. By implementing the detailed protocols within this guide, researchers and scientists can effectively preserve the quality of this valuable intermediate, ensuring the reliability and success of their synthetic endeavors.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetonitrile. Retrieved from [Link]

  • Nogueira, R. F. P., Trovó, A. G., & Paterlini, W. C. (2004). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 15(4). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Kim, I. S., et al. (2010). Photodegradation pathways and mechanisms of the herbicide metamifop in a water/acetonitrile solution. Journal of Agricultural and Food Chemistry, 58(23), 12337-43. Retrieved from [Link]

  • de Almeida, M. V., & de Souza, M. C. B. V. (2018). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 9(4), 494-506. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Li, W., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 1948-1959. Retrieved from [Link]

  • Quora. (2020). Why is cyclopropane more reactive than cyclobutane? Retrieved from [Link]

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Foundational

Technical Whitepaper: Theoretical & Mechanistic Characterization of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

The following technical guide provides an in-depth theoretical and practical analysis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile , a critical intermediate in the synthesis of Leukotriene Receptor Antagonists (LTRAs) l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical and practical analysis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile , a critical intermediate in the synthesis of Leukotriene Receptor Antagonists (LTRAs) like Montelukast.

Executive Summary

The molecule 2-[1-(bromomethyl)cyclopropyl]acetonitrile (hereafter referred to as BCPA ) represents a unique structural motif combining a high-strain cyclopropane ring with two divergent functional handles: an electrophilic bromomethyl group and a nucleophilic/hydrolyzable nitrile group. It serves as the primary "tail" donor in the convergent synthesis of Montelukast Sodium.

This guide moves beyond standard synthesis recipes to explore the theoretical underpinnings of BCPA’s reactivity. By understanding the orbital interactions and strain energies defined by Density Functional Theory (DFT) and kinetic modeling, researchers can predict impurity formation and optimize coupling efficiency.

Theoretical Framework: Electronic Structure & Reactivity

Cyclopropane Ring Strain and Walsh Orbitals

The defining feature of BCPA is the cyclopropane ring. Unlike unstrained alkanes, the carbon atoms in the ring utilize


-like hybrid orbitals for C-C bonds (high p-character), leaving the external bonds (C-H or C-substituent) with significant 

-character (

-like).
  • Walsh Orbitals: The bent bonds of the ring possess

    
    -like character, allowing them to interact electronically with adjacent 
    
    
    
    -orbitals.
  • Implication for BCPA: The transition state for Nucleophilic Substitution (

    
    ) at the bromomethyl carbon is electronically stabilized by this conjugation. However, this same stabilization lowers the energy barrier for carbocation formation, increasing the risk of 
    
    
    
    pathways that lead to ring-opening rearrangements.
Electrophilicity and the Vector

Theoretical analysis using DFT (B3LYP/6-31G*) suggests that the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the C-Br


 antibonding orbital.
  • Steric Hindrance: The geminal substitution (the acetonitrile arm attached to the same quaternary carbon) creates a "neopentyl-like" steric environment.

  • Attack Trajectory: The nucleophile (typically a thiol) must approach from the backside of the C-Br bond. The rigid cyclopropane ring restricts the conformational freedom of the transition state, making the reaction entropy-controlled.

Quantitative Reactivity Indices
ParameterTheoretical Value (Est.)Significance
Ring Strain Energy (RSE) ~27.5 kcal/molHigh susceptibility to acid-catalyzed ring opening.
C-Br Bond Length 1.94 ÅStandard alkyl bromide, but activated by ring strain.
Dipole Moment ~3.8 DDriven by the nitrile and bromide vectors; dictates solvent choice (polar aprotic preferred).
LUMO Energy -0.5 eVModerate electrophile; requires soft nucleophiles (RS⁻) for efficient coupling.

Mechanistic Pathways & Visualization

The Primary Coupling Mechanism ( )

The desired pathway is the nucleophilic attack of the Montelukast Thiol Intermediate on BCPA.

  • Mechanism: Concerted ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     displacement.
    
  • Rate Law:

    
    
    
  • Critical Control: Base strength must be tuned to deprotonate the thiol (

    
    ) without triggering elimination (E2) of HBr from BCPA.
    
Impurity Formation: The Ring-Opening Trap

Under acidic conditions or high thermal stress, the cyclopropylcarbinyl cation can form. This non-classical cation rearranges rapidly to a homoallyl cation (cyclobutane or open-chain alkene), leading to "Ring-Opened Impurities" that are difficult to purge.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired coupling and the fatal ring-opening degradation.

ReactionPathways Fig 1. Kinetic bifurcation between productive SN2 coupling and degradative ring opening. BCPA BCPA (Electrophile) TS_SN2 TS: Pentacoordinate Transition State BCPA->TS_SN2 + Thiol / Base Cation Cyclopropylcarbinyl Cation BCPA->Cation Acid / Heat (-Br⁻) Thiol Thiol Intermediate (Nucleophile) Thiol->TS_SN2 Product Montelukast Precursor (Nitrile) TS_SN2->Product SN2 (Major) Impurity Ring-Opened Impurity Cation->Impurity Rearrangement

Experimental Protocols (Self-Validating Systems)

Synthesis of BCPA from Diol Precursor

Objective: Convert 1,1-bis(hydroxymethyl)cyclopropane to BCPA via selective cyanation and bromination.

Protocol:

  • Activation: React 1,1-bis(hydroxymethyl)cyclopropane with 1.05 eq. of Methanesulfonyl chloride (MsCl) at -5°C to form the mono-mesylate.

    • Validation: Monitor TLC for disappearance of diol.

  • Cyanation: Treat mono-mesylate with NaCN in DMSO at 40°C.

    • Theoretical Note: DMSO solvates the cation, leaving CN⁻ "naked" and reactive.

  • Bromination: React the resulting hydroxymethyl-nitrile with

    
     (0.35 eq) in DCM at 0°C.
    
    • Causality: Low temperature prevents acid-catalyzed ring opening by HBr by-product.

Quality Control & Impurity Profiling

To ensure "Self-Validating" integrity, the following analytical markers must be checked.

TestMethodAcceptance CriteriaTheoretical Basis
Identification 1H-NMR (CDCl3)

0.8-1.2 (m, 4H, Ring), 3.4 (s, 2H, CH2Br)
Distinctive upfield shift of cyclopropane protons confirms ring integrity.
Purity HPLC (C18 Column)> 98.5% AreaRemoves unreacted bromide which is genotoxic.
Ring Integrity GC-MSAbsence of m/z matching acyclic isomersVerifies no thermal rearrangement occurred during workup.

Process Optimization Logic

Solvent Effects on Kinetics

The reaction of BCPA with thiols follows second-order kinetics.

  • Polar Aprotic Solvents (DMF, Acetonitrile): Accelerate the reaction by destabilizing the anionic nucleophile (Thiolate).

  • Protic Solvents (Methanol): Retard the reaction via hydrogen bonding to the thiolate, but suppress carbocation formation (stabilizing the transition state less than the ground state).

  • Recommendation: Use a mixture of Toluene/Water with a Phase Transfer Catalyst (PTC) like TBAB. This isolates the sensitive BCPA from harsh basic conditions until the moment of reaction at the interface.

The "Soft-Soft" Interaction Principle

According to HSAB (Hard-Soft Acid-Base) theory:

  • BCPA (Alkyl Bromide): Soft Electrophile.

  • Thiolate (RS⁻): Soft Nucleophile.

  • Hydroxide (OH⁻): Hard Nucleophile.

  • Outcome: The reaction is highly chemoselective for the thiol over the hydroxide (hydrolysis of nitrile or displacement of bromide by OH⁻ is kinetically disfavored), provided the temperature is controlled (< 50°C).

Synthesis Workflow Diagram

Workflow Fig 2. Step-wise synthesis workflow with integrated quality control. Start Start: 1,1-cyclopropyl dimethanol Step1 Step 1: Monomesylation (MsCl, Et3N, -5°C) Start->Step1 Step2 Step 2: Cyanation (NaCN, DMSO, 40°C) Step1->Step2 Intermediate Isolation Step3 Step 3: Bromination (PBr3, DCM, 0°C) Step2->Step3 Hydroxymethyl-nitrile QC QC Checkpoint: GC-MS for Ring Open Impurities Step3->QC QC->Step3 Fail (Reprocess) Final Final Product: BCPA (Solid) QC->Final Pass

References

  • Vertex AI Search. (2023). Montelukast side-chain intermediate and preparation method thereof. Google Patents (CN105541786B). Retrieved from 1.

  • National Institutes of Health (NIH). (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. PubMed. Retrieved from 2.

  • ResearchGate. (2023). Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium. Retrieved from 3.[3]

  • Google Patents. (2009). Process for making montelukast and intermediates therefor (US7476748B2). Retrieved from 4.

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey. Organic Chemistry Frontiers. Retrieved from 5.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-Azaspiro[2.4]heptanes using 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Executive Summary The reagent 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS: 338392-48-6) represents a high-value "linchpin" scaffold for the synthesis of conformationally restricted spiro-heterocycles. Its unique gem-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reagent 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS: 338392-48-6) represents a high-value "linchpin" scaffold for the synthesis of conformationally restricted spiro-heterocycles. Its unique gem-disubstituted cyclopropane structure—bearing both an electrophilic bromomethyl arm and a nucleophile-precursor acetonitrile arm—enables the rapid construction of 5-azaspiro[2.4]heptane systems.

These spiro-cycles are critical pharmacophores in modern drug discovery, serving as bioisosteres for piperidines and proline derivatives in GPCR modulators and antiviral agents. This guide details the optimized protocols for converting this reagent into spiro-pyrrolidines (via reductive cyclization) and spiro-lactams (via hydrolytic alkylation).

Key Parameter Specification
Reagent Name 2-[1-(bromomethyl)cyclopropyl]acetonitrile
CAS Number 338392-48-6
Molecular Weight 174.04 g/mol
Target Scaffolds 5-azaspiro[2.4]heptane, 5-azaspiro[2.4]heptan-4-one
Primary Reaction Intramolecular Nucleophilic Substitution (

)

Mechanistic Pathway & Strategic Logic

The utility of this reagent lies in its "latent" nucleophile. The nitrile group (


) is stable during storage but can be activated into a primary amine (via reduction) or a carboxylic acid (via hydrolysis). Once activated, the tethered nucleophile attacks the electrophilic bromomethyl group in a 5-exo-tet cyclization to form the spiro-ring.
Reaction Pathways

The following Graphviz diagram illustrates the divergent synthesis pathways available from the core reagent.

ReactionPathways Figure 1: Divergent synthesis of spiro-heterocycles from the bromomethyl-nitrile precursor. Start 2-[1-(bromomethyl) cyclopropyl]acetonitrile AmineInt Intermediate: Primary Amine Start->AmineInt Reduction (LiAlH4 or BH3) AcidInt Intermediate: Carboxylic Acid Start->AcidInt Acid Hydrolysis (HCl/AcOH) SpiroPyrrolidine Target A: 5-azaspiro[2.4]heptane AmineInt->SpiroPyrrolidine Intramolecular Cyclization (-HBr) SpiroLactam Target B: 5-azaspiro[2.4]heptan-4-one AcidInt->SpiroLactam Amine Condensation & Cyclization

[1]

Protocol A: Reductive Cyclization to 5-Azaspiro[2.4]heptane

This protocol utilizes Lithium Aluminum Hydride (LiAlH


) to reduce the nitrile to a primary amine. The resulting amine spontaneously cyclizes onto the bromomethyl group under reflux conditions to generate the secondary amine spiro-cycle.
Safety Pre-requisites
  • LiAlH

    
    :  Pyrophoric. Handle under inert atmosphere (
    
    
    
    or Ar).
  • Bromide: Alkylating agent. Use double-gloving and work in a fume hood.

  • Exotherm Control: The reduction is highly exothermic; strict temperature control is required.

Materials
  • 2-[1-(bromomethyl)cyclopropyl]acetonitrile (1.0 eq)[1]

  • LiAlH

    
     (2.5 eq, 1.0 M in THF)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Na

    
    SO
    
    
    
    10H
    
    
    O) for quenching.
  • Di-tert-butyl dicarbonate (Boc

    
    O) (Optional, for isolation).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagent Preparation: Dissolve 2-[1-(bromomethyl)cyclopropyl]acetonitrile (10 mmol, 1.74 g) in anhydrous THF (50 mL).

  • Hydride Addition:

    • Cool the LiAlH

      
       solution (25 mL, 25 mmol) to 0°C in the reaction vessel.
      
    • Slowly add the nitrile solution dropwise via the addition funnel over 30 minutes. Maintain internal temperature <5°C.

  • Reduction & Cyclization:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to reflux (66°C) for 4–6 hours. Note: The initial reduction forms the amine; reflux ensures the intramolecular

      
       displacement of the bromide.
      
  • Quenching (Fieser Method):

    • Cool to 0°C.

    • Carefully add: 1 mL water, 1 mL 15% NaOH, then 3 mL water.

    • Stir vigorously until a white granular precipitate forms.

  • Isolation (as Boc-derivative):

    • Direct isolation of the free secondary amine is difficult due to volatility.

    • Add Boc

      
      O (1.2 eq) and Et
      
      
      
      N (2.0 eq) directly to the filtrate. Stir for 3 hours at RT.
    • Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).

Expected Yield: 65–75% (as N-Boc protected spiro-amine).

Protocol B: Hydrolytic Synthesis of Spiro-Lactams

For applications requiring a carbonyl handle (e.g., peptide mimetics), converting the nitrile to a lactam is preferred. This route avoids pyrophoric hydrides.

Materials
  • 2-[1-(bromomethyl)cyclopropyl]acetonitrile[1][2][3][4][5]

  • Conc. HCl

  • Acetic Acid

  • Primary Amine (

    
    ) for N-substituted lactams.
    
Step-by-Step Methodology
  • Nitrile Hydrolysis:

    • Dissolve the starting material in a mixture of AcOH/Conc. HCl (1:1 v/v).

    • Heat to 90°C for 4 hours.

    • Monitor: TLC should show disappearance of the nitrile and formation of the carboxylic acid intermediate: 2-[1-(bromomethyl)cyclopropyl]acetic acid.

  • Workup:

    • Dilute with water and extract with Dichloromethane (DCM).

    • Dry over MgSO

      
       and concentrate.
      
  • Lactamization (One-Pot):

    • Dissolve the crude acid in DMF.

    • Add the desired primary amine (

      
      , 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
      
    • Stir at RT for 2 hours to form the amide.

    • Add Cs

      
      CO
      
      
      
      (2.0 eq) and heat to 60°C for 3 hours to induce cyclization.
  • Purification:

    • Dilute with EtOAc, wash with brine (

      
      ).
      
    • Purify via column chromatography.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization of the amine intermediate.Ensure high dilution (0.1 M) during the reflux step to favor intramolecular cyclization over intermolecular polymerization.
Incomplete Cyclization Steric hindrance at the cyclopropyl carbon.Use a higher boiling solvent (e.g., 1,4-Dioxane) or add NaI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).
Product Volatility Loss of free amine during evaporation.Always isolate as the HCl salt or N-Boc/N-Cbz derivative. Do not evaporate the free base to dryness.

References

  • Chemical Structure Validation

    • PubChem Compound Summary for CID 13627589 (2-[1-(bromomethyl)cyclopropyl]acetonitrile). National Center for Biotechnology Information (2023). Link

  • Methodology Grounding (Spiro-Synthesis)

    • Synthesis of Spirocyclic Cyclopropyl Glycosyl-1-phosphate Analogues. (Demonstrates the stability and reactivity of spiro-cyclopropyl systems). PubMed. Link

  • Reagent Availability & Properties

    • 2-[1-(bromomethyl)cyclopropyl]acetonitrile - CAS 338392-48-6.[1][2][3][4][5] ChemicalBook.[6] Link

  • General Protocol for Nitrile Reduction

    • Reduction of Nitriles to Amines. Organic Chemistry Portal. Link

Disclaimer: This protocol involves the use of hazardous chemicals.[5] A comprehensive risk assessment must be performed before commencing experimental work.

Sources

Application

"2-[1-(bromomethyl)cyclopropyl]acetonitrile" as a cyclopropylmethylating agent

Application Note: 2-[1-(bromomethyl)cyclopropyl]acetonitrile (BCPA) as a Bifunctional Cyclopropylmethylating Scaffold Executive Summary This application note details the utility, handling, and synthetic protocols for 2-[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[1-(bromomethyl)cyclopropyl]acetonitrile (BCPA) as a Bifunctional Cyclopropylmethylating Scaffold

Executive Summary

This application note details the utility, handling, and synthetic protocols for 2-[1-(bromomethyl)cyclopropyl]acetonitrile (referred to herein as BCPA ). As a gem-disubstituted cyclopropane scaffold, BCPA is a critical building block in medicinal chemistry, most notably serving as the key intermediate for the leukotriene receptor antagonist Montelukast (Singulair) .

Beyond its generic use, this guide explores BCPA as a "cyclopropylmethylating agent" that introduces a metabolically stable, conformationally restricted linker carrying a versatile nitrile handle. This dual functionality—an electrophilic bromomethyl arm and a latent nucleophilic/acidic nitrile arm—allows for the rapid assembly of complex pharmacophores.

Chemical Identity & Physicochemical Profile

BCPA is characterized by a cyclopropane ring substituted at the C1 position with both a bromomethyl group and a cyanomethyl group. This "gem-disubstituted" geometry creates a unique steric environment that influences both its reactivity and the pharmacological properties of the final drug molecule.

PropertyData
Chemical Name 2-[1-(bromomethyl)cyclopropyl]acetonitrile
Common Aliases [1-(Bromomethyl)cyclopropyl]acetonitrile; BCPA; Montelukast Bromide Intermediate
CAS Number 338392-48-6 (Bromomethyl form) / 152922-71-9 (Hydroxyl precursor)
Molecular Formula

Molecular Weight 174.04 g/mol
Appearance Pale yellow to colorless oil
Density ~1.49 g/cm³
Boiling Point ~250°C (Predicted); often distilled under high vacuum
Solubility Soluble in DCM, THF, Acetonitrile, DMF; Insoluble in water

Mechanistic Insight: The "Gem-Cyclopropyl" Effect

Researchers selecting BCPA are typically looking to exploit the Thorpe-Ingold Effect (Gem-Dimethyl Effect analog) .

  • Conformational Locking: The cyclopropane ring restricts the rotation of the two methylene arms (

    
     and 
    
    
    
    ). In drug design, this reduces the entropic penalty of binding to a receptor (e.g., CysLT1 receptor for Montelukast).
  • Reactivity Enhancement: While neopentyl halides are notoriously sluggish in

    
     reactions due to steric hindrance, the cyclopropylmethyl system in BCPA remains reactive. The strain of the cyclopropane ring and the orbital overlap (Walsh orbitals) can actually stabilize transition states, allowing the bromide to be displaced by sulfur or nitrogen nucleophiles under mild conditions.
    

Application Workflow & Pathways

The following diagram illustrates the divergent synthesis pathways accessible from the BCPA scaffold.

BCPA_Pathways BCPA BCPA Scaffold (Electrophile + Nitrile) Inter_S Thioether-Nitrile Intermediate BCPA->Inter_S SN2 Displacement (Base, DMF, 60°C) Inter_N Amino-Nitrile Intermediate BCPA->Inter_N SN2 Displacement (Base, MeCN, Reflux) Thiol Thiol Nucleophile (R-SH) Thiol->BCPA Co-reactant Amine Amine Nucleophile (R-NH2) Amine->BCPA Co-reactant Final_Acid Carboxylic Acid (e.g., Montelukast Sidechain) Inter_S->Final_Acid Nitrile Hydrolysis (NaOH, EtOH/H2O) Final_Amine Diamine/Spirocycle (via Reduction) Inter_N->Final_Amine LiAlH4 Reduction or Cyclization

Figure 1: Divergent synthetic utility of BCPA. The primary pharmaceutical route involves Thio-alkylation followed by Nitrile Hydrolysis.

Detailed Experimental Protocols

Protocol A: Thio-Alkylation (Synthesis of Montelukast-style Thioether)

Objective: To couple a thiol-bearing pharmacophore (R-SH) to the BCPA scaffold via


 displacement of the bromide.

Reagents:

  • Substrate (R-SH): 1.0 equiv.

  • BCPA: 1.1 – 1.2 equiv.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Thiol substrate (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv) in one portion. Stir at room temperature for 15–30 minutes to generate the thiolate anion. Note: The solution may change color (often yellow/orange).
    
  • Addition: Add BCPA (1.1 equiv) dropwise via syringe. If BCPA is viscous, dilute with a minimal amount of DMF before addition.

  • Reaction:

    • Standard: Stir at Room Temperature for 4–6 hours.

    • Sluggish Substrates: Heat to 50°C. Monitor by TLC or LC-MS. The disappearance of the thiol peak and appearance of the product mass (

      
      ) indicates conversion.
      
  • Workup:

    • Quench the reaction with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: The resulting nitrile-thioether is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Hydrolysis of the Nitrile to Carboxylic Acid

Objective: To convert the cyanomethyl group into the acetic acid moiety found in Montelukast.

Reagents:

  • Nitrile-Thioether Intermediate (from Protocol A).

  • Sodium Hydroxide (NaOH): 6 M aqueous solution.

  • Solvent: Ethanol (95%).

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile intermediate in Ethanol (approx. 5 mL per gram of substrate).

  • Base Addition: Add 6 M NaOH (5–10 equiv). The large excess is required to drive the equilibrium fully to the carboxylate.

  • Reflux: Heat the mixture to reflux (~80°C) for 12–24 hours. Critical Check: Monitor for the disappearance of the nitrile stretch (~2250

    
    ) in IR or by LC-MS (Acid mass = Nitrile mass + 19 Da).
    
  • Workup:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water.

    • Acidification: Carefully adjust pH to ~3–4 using 1 M HCl or Citric Acid. Caution: Hydrogen Cyanide (HCN) is NOT generated here as the nitrile is hydrolyzed to ammonia, but perform in a hood.

    • Extract the precipitated acid with DCM or Ethyl Acetate.

    • Dry and concentrate to yield the crude acid.

Safety & Handling Guidelines (E-E-A-T)

  • Lachrymator Warning: Like many benzyl/allyl halides, BCPA is a potent alkylating agent and likely a lachrymator. Handle strictly within a fume hood.

  • Nitrile Hazards: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide species under extreme conditions. Do not mix with strong acids unless part of a controlled hydrolysis protocol.

  • Waste Disposal: All aqueous waste from the hydrolysis step (Protocol B) should be treated as basic organic waste. Ensure no residual cyanide is present (treat with bleach if unsure) before disposal, although the hydrolysis converts -CN to -COOH and

    
    .
    

References

  • Synthesis of Montelukast Sodium. World Intellectual Property Organization (WIPO) Patent WO2007005965A1. (Describes the coupling of the thiol to the cyclopropylmethyl bromide scaffold).

  • Process for the preparation of Montelukast and intermediates thereof. US Patent 20050245568A1. (Details the hydrolysis of the nitrile intermediate to the acetic acid side chain).

  • Gem-Disubstituted Cyclopropanes in Drug Discovery. Journal of Medicinal Chemistry, 2018. (Review of the conformational benefits of the cyclopropyl linker).

  • PubChem Compound Summary: [1-(Bromomethyl)cyclopropyl]acetonitrile. National Center for Biotechnology Information. (Physicochemical data and CAS verification).

Sources

Method

Application Note: Strategic Utilization of 2-[1-(bromomethyl)cyclopropyl]acetonitrile in Montelukast Synthesis

This Application Note is designed for chemical process researchers and drug development scientists optimizing the synthesis of Montelukast Sodium. It focuses on the critical intermediate 2-[1-(bromomethyl)cyclopropyl]ace...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical process researchers and drug development scientists optimizing the synthesis of Montelukast Sodium. It focuses on the critical intermediate 2-[1-(bromomethyl)cyclopropyl]acetonitrile (also referred to as 1-(bromomethyl)cyclopropaneacetonitrile), a pivotal electrophile that establishes the sulfur-containing side chain of the final drug.[1]

[1]

Executive Summary

The synthesis of Montelukast Sodium relies heavily on the efficient construction of the 1-(mercaptomethyl)cyclopropylacetic acid side chain.[1][2] While early routes utilized mesylates or direct thiol displacements on diols, the deployment of 2-[1-(bromomethyl)cyclopropyl]acetonitrile offers a superior balance of stability and reactivity.[1] This guide details the preparation of this brominated intermediate and its subsequent conversion to the mercapto-acid precursor, emphasizing impurity control and scalable process engineering.

Chemical Context & Strategic Value

The cyclopropane ring in Montelukast functions as a structural spacer, preventing metabolic degradation while orienting the pharmacophores. The 1,1-disubstitution pattern creates significant steric hindrance, making nucleophilic substitutions at the neopentyl-like positions challenging.[1]

  • The Challenge: Direct alkylation of 1,1-cyclopropanedimethanol derivatives often suffers from low yields or ring-opening side reactions due to ring strain.[1]

  • The Solution: The bromomethyl nitrile intermediate serves as a "hard" electrophile. The nitrile group acts as a masked carboxylic acid (robust during alkylation), while the bromomethyl group provides a leaving group that is reactive enough for thiourea displacement but stable enough to be isolated and purified, unlike the more labile iodides or sulfonates.

Structural Identity[1][3]
  • IUPAC Name: 2-[1-(bromomethyl)cyclopropyl]acetonitrile[1]

  • Molecular Formula: C₆H₈BrN

  • Key Features:

    • Cyclopropyl Core: High ring strain (~27.5 kcal/mol).

    • Nitrile Handle: Precursor to the acetic acid tail.

    • Bromomethyl Group: Primary alkyl halide, neopentyl-position, activated for Sₙ2 attack.[1]

Synthesis Workflow & Signaling Pathways

The following diagram illustrates the industrial route converting the hydroxymethyl precursor to the target bromide, and its downstream application.

Montelukast_Precursor_Synthesis Substrate 1-(Hydroxymethyl) cyclopropylacetonitrile Intermediate 2-[1-(bromomethyl) cyclopropyl]acetonitrile (Target Molecule) Substrate->Intermediate Bromination (SN2) Reagent PBr3 / DCM (0°C to RT) Reagent->Intermediate Salt Isothiuronium Salt Intermediate->Salt Thiolation Thiourea Thiourea (Reflux) Thiourea->Salt Product 1-(Mercaptomethyl) cyclopropylacetic acid Salt->Product Base Hydrolysis Hydrolysis NaOH / H2O (Hydrolysis) Hydrolysis->Product

Figure 1: Synthetic pathway from the hydroxy-nitrile precursor to the Montelukast side chain via the bromomethyl intermediate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

This protocol converts the hydroxyl group to a bromide using Phosphorus Tribromide (PBr₃).[1] This method is preferred over HBr/H₂SO₄ to prevent acid-catalyzed ring opening.[1]

Reagents:

  • 1-(Hydroxymethyl)cyclopropylacetonitrile (1.0 eq)[1][3]

  • Phosphorus Tribromide (PBr₃) (0.4 eq)[1]

  • Dichloromethane (DCM) (10 Volumes)[1]

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Setup: Charge a dry reactor with 1-(Hydroxymethyl)cyclopropylacetonitrile and DCM under a nitrogen atmosphere. Cool the solution to -5°C to 0°C .

  • Addition: Add PBr₃ dropwise over 60 minutes. Critical: Maintain internal temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours. Monitor by TLC or GC (Disappearance of starting material).[4]

  • Quench: Cool the mixture to 0°C. Slowly add saturated NaHCO₃ solution to adjust pH to 7–8. Caution: Gas evolution (CO₂) will occur.

  • Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM (2x). Combine organic phases and wash with brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (< 40°C) to yield the crude bromide as a pale yellow oil.

    • Note: The product is sufficiently pure (>95%) for the next step. Distillation is possible but risky due to thermal instability.

Protocol B: Conversion to 1-(Mercaptomethyl)cyclopropylacetic acid

The bromide is converted to the thiol via an isothiuronium salt intermediate, avoiding the use of malodorous H₂S gas.

Reagents:

  • 2-[1-(bromomethyl)cyclopropyl]acetonitrile (1.0 eq)[1]

  • Thiourea (1.1 eq)[1]

  • Ethanol or Acetonitrile (5 Volumes)

  • Sodium Hydroxide (NaOH) (50% aq. solution)

Step-by-Step Methodology:

  • Coupling: Dissolve the bromide and thiourea in ethanol. Heat to reflux (78°C) for 4–6 hours. The isothiuronium salt may precipitate out or remain in solution.

  • Hydrolysis: Cool the mixture to 50°C. Add NaOH solution (4.0 eq) slowly.

  • Reflux: Heat the mixture to reflux for 6–8 hours. This step simultaneously hydrolyzes the isothiuronium salt to the thiol and the nitrile to the carboxylate.

  • Acidification: Distill off the ethanol. Dilute the residue with water and wash with Toluene (to remove neutral impurities). Acidify the aqueous layer with HCl to pH 3–4.

  • Extraction: Extract the product (1-(mercaptomethyl)cyclopropylacetic acid) into Ethyl Acetate.

  • Crystallization: Concentrate the solvent and crystallize from Hexane/Ethyl Acetate to yield the white solid acid.

Critical Quality Attributes (CQAs) & Troubleshooting

The following table summarizes key process parameters and their impact on the final intermediate quality.

ParameterSpecificationImpact of Deviation
PBr₃ Addition Temp < 5°C> 10°C: Risk of cyclopropane ring opening (formation of homoallylic bromides).[1]
Reaction Stoichiometry 0.35–0.40 eq PBr₃Excess PBr₃: Difficult workup, phosphorus residues. Low PBr₃: Incomplete conversion.
Quenching pH 7.0 – 8.0Acidic pH: Risk of nitrile hydrolysis. Basic pH: Risk of bromide hydrolysis back to alcohol.
Moisture Content < 0.1% (KF)Presence of water during bromination generates HBr, leading to impurity formation.
Impurity Profile
  • Impurity A (Ring Opened): 4-bromo-4-pentenenitrile derivatives.[1] Result of acid-catalyzed ring opening.[1] Control: Strictly anhydrous conditions and low temperature.

  • Impurity B (Dimer): Disulfide formation during hydrolysis. Control: Perform hydrolysis under inert atmosphere (N₂ sparging).

Safety & Handling Guidelines

Warning: This synthesis involves alkylating agents and cyanide precursors.

  • Alkylating Hazard: 2-[1-(bromomethyl)cyclopropyl]acetonitrile is a potent alkylating agent.[1] It can react with DNA bases. Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.[1]

  • Cyanide Risk: Although the nitrile group is stable, thermal decomposition or strong acid contact could theoretically release HCN. Keep away from strong acids unless in a controlled hydrolysis step.

  • PBr₃ Handling: Reacts violently with water to produce HBr gas and heat. Quench with extreme caution.

References

  • Vertex Pharmaceuticals. (2009). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid. US Patent 7,572,930 B2. Link

  • Jiangsu Hengrui Medicine Co. (2016). Montelukast side-chain intermediate and preparation method thereof. CN Patent 105541786B. Link

  • Merck & Co. (1992). Quinolines having leukotriene antagonist activity. EP Patent 0480717.[5][6][7] Link

  • SynZeal Research. (2023).[2] Montelukast Impurity 3 (Hydroxymethyl nitrile precursor). SynZeal Catalog. Link[1][8]

  • ChemicalBook. (2025). Safety Data Sheet: (Bromomethyl)cyclopropane. Link

Sources

Application

Application Note: Optimized Thiol-Alkyl Coupling of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Executive Summary & Strategic Context The molecule 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) is a high-value bifunctional building block, most notably recognized as the critical precursor to the side c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The molecule 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6) is a high-value bifunctional building block, most notably recognized as the critical precursor to the side chain of Montelukast Sodium (Singulair®). Its unique architecture features a strained cyclopropane ring bearing both a reactive electrophile (bromomethyl) and a latent carboxylic acid equivalent (acetonitrile) on a geminal scaffold.

This application note details the nucleophilic substitution (


)  of the bromide with thiol nucleophiles. While the primary industrial application involves converting this bromide to a thiol (via thiourea) for subsequent coupling, this guide addresses the broader utility of reacting the bromide directly with various thiol nucleophiles (R-SH) to generate thioethers.

Key Challenges Addressed:

  • Steric Hindrance: The 1,1-disubstituted cyclopropane creates a neopentyl-like steric environment, requiring optimized nucleophilicity.

  • Chemo-selectivity: Preserving the nitrile group while effecting substitution.

  • Ring Stability: Avoiding cyclopropylcarbinyl rearrangement or ring-opening, which are risks in carbocationic pathways but minimized here under basic

    
     conditions.
    

Reaction Mechanism & Critical Parameters

The reaction proceeds via a classic


 mechanism . However, the cyclopropylmethyl scaffold introduces unique electronic effects. The "Walsh orbitals" of the cyclopropane ring can stabilize adjacent transition states, often enhancing reactivity compared to standard neopentyl halides, provided the steric penalty is overcome.
Mechanism Diagram

ReactionMechanism SM 2-[1-(bromomethyl) cyclopropyl]acetonitrile (Electrophile) TS Transition State (Walsh Orbital Stabilization) SM->TS S_N2 Attack Thiol Thiol Nucleophile (R-SH + Base) Thiol->TS Side Side Reactions: Disulfides (R-S-S-R) Hydrolysis (R-CN -> R-COOH) Thiol->Side [Oxidation] Product Thioether Product (S-Alkylated) TS->Product -Br⁻ Product->Side [Aq. Base/Heat]

Caption:


 pathway for thioether formation. Note the competitive oxidation of thiols to disulfides if O2 is present.
Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents solvate the cation (e.g., Cs⁺, K⁺), leaving the thiolate anion "naked" and highly reactive.
Base

or

Cesium carbonate is superior for S-alkylation ("Cesium Effect"), promoting solubility and minimizing over-alkylation.
Temperature

Start cold to control exotherm. Heat (

) only if conversion is sluggish due to steric bulk.
Atmosphere Nitrogen/Argon (Strict)Thiols oxidize rapidly to disulfides in air (basic conditions accelerate this). Inert gas is mandatory.

Experimental Protocols

Protocol A: General S-Alkylation (High-Throughput/Library Scale)

Best for: Coupling the bromide with complex aromatic or aliphatic thiols for SAR studies.

Reagents:

  • Substrate: 2-[1-(bromomethyl)cyclopropyl]acetonitrile (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (

    
     concentration)
    

Procedure:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve the Thiol (1.2 equiv) in anhydrous DMF.

  • Activation: Add

    
     (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the thiolate. Note: Color change often indicates thiolate formation.
    
  • Addition: Add 2-[1-(bromomethyl)cyclopropyl]acetonitrile (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Stir at RT. Monitor by TLC/LC-MS.

    • Typical reaction time:[1][2][3] 2–4 hours.

    • If incomplete after 4h: Warm to

      
      .
      
  • Workup: Dilute with EtOAc. Wash

    
     with water (to remove DMF) and 
    
    
    
    with brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Industrial Synthesis of Thiol Precursor (Thiourea Method)

Best for: Converting the bromide INTO a thiol (Montelukast side-chain synthesis).

Reagents:

  • Substrate: 2-[1-(bromomethyl)cyclopropyl]acetonitrile[2][4]

  • Reagent: Thiourea (1.1 equiv)

  • Solvent: Ethanol or Acetonitrile

  • Hydrolysis Base: NaOH (aq)

Procedure:

  • Salt Formation: Reflux the bromide with thiourea in Ethanol for 3–5 hours. This forms the isothiouronium salt (precipitate often forms).

  • Isolation: Cool and filter the salt (optional, can telescope).

  • Hydrolysis: Treat the salt with

    
     aqueous NaOH under inert atmosphere.
    
  • Workup: Acidify carefully to pH 5–6 and extract with organic solvent. Caution: The resulting thiol product is prone to oxidation.

Analytical Data & Quality Control

When characterizing the product, look for these specific signatures. The cyclopropane ring provides a distinct high-field NMR diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR

0.4 – 0.8 ppm (m, 4H)
Cyclopropyl methylene protons. Complex multiplet due to asymmetry after substitution.
1H NMR

2.4 – 2.8 ppm (s, 2H)

protons. Shift varies based on the R-group of the thiol.
1H NMR

2.5 – 2.6 ppm (s, 2H)

protons. Usually a singlet or close doublet.
13C NMR

118–120 ppm
Nitrile carbon (

).
IR

Sharp nitrile stretch.
MS (ESI)

or

Look for the mass of (Bromide - Br + Thiol - H).

Troubleshooting & Optimization Logic

Use this decision tree to resolve common synthetic issues.

Troubleshooting Start Issue: Low Yield / Impurities CheckSM Is Starting Material (Bromide) remaining? Start->CheckSM CheckDisulfide Is Disulfide (R-S-S-R) present? CheckSM->CheckDisulfide No (SM Consumed) ActionHeat Action: Increase Temp to 50°C Check Sterics CheckSM->ActionHeat Yes (Low Reactivity) ActionAtmosphere Action: Degas Solvents Use Fresh Thiol CheckDisulfide->ActionAtmosphere Yes (Oxidation) ActionBase Action: Switch Base (Try NaH or DBU) CheckDisulfide->ActionBase No (Other Side Rxns)

Caption: Troubleshooting logic for S-alkylation. Disulfide formation is the most common failure mode.

Safety & Handling

  • Stench Management: Thiols and low-MW thioethers have potent, offensive odors.

    • Protocol: All glassware and needles must be soaked in a 10% Bleach (Sodium Hypochlorite) solution immediately after use. This oxidizes residual thiols to odorless sulfonates.

  • Cyanide Awareness: While the nitrile group is stable, accidental combustion or exposure to strong acids/oxidizers can release toxic species.

  • Lachrymator: Benzyl/Allyl-like bromides can be lachrymators. Handle in a fume hood.

References

  • Montelukast Sodium Synthesis (Primary Application)

    • Title: Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid.[3][5][6][7]

    • Source: U.S.
    • Relevance: Describes the conversion of the bromomethyl precursor to the thiol side chain.
  • General Reactivity of Cyclopropylmethyl Halides

    • Title: Nucleophilic substitution of cyclopropylmethyl halides.
    • Source:Journal of the American Chemical Society.
    • Relevance: Explains the electronic stabilization (Walsh orbitals) vs. steric hindrance in these systems.
  • Cesium Carbonate in S-Alkylation

    • Title: Cesium carbonate as a vers
    • Source:Chemical Society Reviews.
    • Relevance: Justifies the use of for efficient thioether formation without polymeriz
  • Thiol-Ene and Thiol-X Chemistry

    • Title: Thiol-X chemistries in polymer and m
    • Source:Polymer Chemistry (RSC).
    • Relevance: Provides broader context on thiol nucleophilicity and reaction r

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Reactivity of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Welcome to the technical support center for "2-[1-(bromomethyl)cyclopropyl]acetonitrile." This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but pot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-[1-(bromomethyl)cyclopropyl]acetonitrile." This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but potentially challenging building block. The unique combination of a strained cyclopropyl ring, a primary bromide, and an electron-withdrawing nitrile group presents specific synthetic hurdles, most notably the propensity for cyclopropyl ring opening. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity of the cyclopropyl moiety throughout your synthetic campaigns.

Troubleshooting Guide: Preventing Cyclopropyl Ring Opening

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to mitigate unwanted side reactions.

Issue 1: My reaction is showing a significant amount of ring-opened byproducts. What are the likely causes and how can I fix it?

Answer:

The observation of ring-opened byproducts, such as homoallylic or cyclobutane derivatives, is a common challenge when working with cyclopropylmethyl halides. The primary cause is the formation of an unstable cyclopropylmethyl carbocation or radical intermediate, which can rapidly rearrange to relieve ring strain. The presence of the electron-withdrawing acetonitrile group can further influence the reaction pathway.

Underlying Mechanisms of Ring Opening:

  • Carbocation-Mediated Pathway (SN1-like): Polar protic solvents, Lewis acids, or even strong Brønsted acids can promote the formation of the cyclopropylmethyl carbocation. This carbocation is stabilized by the "bent" bonds of the cyclopropane ring, but this stabilization is often not enough to prevent rapid rearrangement to the more stable homoallylic or cyclobutyl cations.[1][2]

  • Radical-Mediated Pathway: Reactions initiated by light, radical initiators (like AIBN), or certain transition metals can generate a cyclopropylmethyl radical. This radical is also highly prone to rapid ring-opening.[3][4] The rate of ring opening for the cyclopropylmethyl radical is extremely fast, making it a "radical clock" in mechanistic studies.[3]

G cluster_0 Reaction Conditions cluster_1 Intermediates cluster_2 Undesired Products High Temperature High Temperature Carbocation Carbocation High Temperature->Carbocation Lewis/Brønsted Acids Lewis/Brønsted Acids Lewis/Brønsted Acids->Carbocation Polar Protic Solvents Polar Protic Solvents Polar Protic Solvents->Carbocation Radical Initiators Radical Initiators Radical Radical Radical Initiators->Radical Ring-Opened Products Ring-Opened Products Carbocation->Ring-Opened Products Rearrangement Radical->Ring-Opened Products Rearrangement

Troubleshooting Strategies and Protocols:

To minimize ring opening, it is crucial to select reaction conditions that disfavor the formation of these reactive intermediates.

1. Favoring an SN2 Pathway:

The most effective strategy is to promote a direct nucleophilic substitution (SN2) mechanism, which avoids the formation of a carbocation intermediate.

  • Choice of Nucleophile: Use strong, soft nucleophiles (e.g., thiolates, cyanides, azides) at high concentrations. Harder nucleophiles (e.g., alkoxides, water) are more likely to promote elimination or SN1 pathways.

  • Solvent Selection: Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents can solvate the cation but do not participate in solvolysis and are less likely to promote carbocation formation compared to polar protic solvents like alcohols or water.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[5] Ring-opening rearrangements are often thermodynamically favored and have a higher activation energy, so lower temperatures will favor the desired substitution product.

Table 1: Recommended vs. Problematic Conditions for Nucleophilic Substitution

ParameterRecommended (Favors SN2)Problematic (Favors Ring Opening)
Solvent Polar Aprotic (DMSO, DMF, CH3CN)Polar Protic (H2O, EtOH, MeOH)
Nucleophile Strong, non-basic (e.g., CN-, N3-, RS-)Weak or strongly basic (e.g., H2O, ROH, t-BuOK)
Temperature Low to moderate (e.g., 0-50 °C)High (e.g., >80 °C)
Additives None or phase-transfer catalystLewis acids (e.g., AlCl3, ZnCl2), Brønsted acids

Experimental Protocol: SN2 Cyanation to Minimize Ring Opening

This protocol provides a starting point for a nucleophilic substitution reaction with cyanide, a common transformation for this substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-[1-(bromomethyl)cyclopropyl]acetonitrile (1.0 eq) in anhydrous DMSO (10 mL per mmol of substrate).

  • Nucleophile Addition: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanides are highly toxic. Handle with appropriate safety precautions.

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Suppressing Radical Pathways:

If you suspect a radical-mediated ring opening, the following precautions should be taken:

  • Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Degassing Solvents: Remove dissolved oxygen, which can initiate radical chains, by bubbling an inert gas (nitrogen or argon) through the solvent before use.

  • Radical Inhibitors: In some cases, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone (a few mol%) can suppress unwanted radical side reactions.

Issue 2: My desired product is contaminated with a cyclobutane derivative. How can I avoid this rearrangement?

Answer:

The formation of a cyclobutane derivative is a classic outcome of cyclopropylmethyl carbocation rearrangement. This is particularly prevalent under conditions that strongly favor an SN1 mechanism.

G Cyclopropylmethyl Bromide Cyclopropylmethyl Bromide Carbocation Intermediate Carbocation Intermediate Cyclopropylmethyl Bromide->Carbocation Intermediate S_N1 conditions Desired Product Desired Product Cyclopropylmethyl Bromide->Desired Product S_N2 conditions Cyclobutane Product Cyclobutane Product Carbocation Intermediate->Cyclobutane Product Rearrangement

Preventative Measures:

  • Avoid Lewis Acids: Lewis acids are potent promoters of carbocation formation and should be strictly avoided if you wish to preserve the cyclopropyl ring. If a Lewis acid is required for a subsequent step, consider a two-step process where the initial substitution is performed under SN2 conditions first.

  • Buffering the Reaction: If acidic conditions are unavoidable, consider using a non-nucleophilic buffer to maintain a neutral or slightly basic pH.

  • Re-evaluate Your Synthetic Strategy: If ring opening is persistent, it may be necessary to introduce the nitrile and bromomethyl functionalities in a different order or use a precursor that is less prone to carbocation formation.

Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of the cyclopropyl ring in 2-[1-(bromomethyl)cyclopropyl]acetonitrile?

The cyclopropane ring is thermodynamically unstable due to significant ring strain (approximately 27 kcal/mol).[6] However, it is kinetically stable under many conditions. The presence of the bromomethyl group makes the molecule susceptible to reactions that can lead to ring opening, particularly those that proceed through carbocationic or radical intermediates. The electron-withdrawing nature of the acetonitrile group can polarize the C-C bonds of the cyclopropane ring, potentially increasing its reactivity towards nucleophilic attack and ring opening.[7][8]

Q2: Can I perform Grignard or organolithium reactions with this compound?

The formation of a Grignard or organolithium reagent from 2-[1-(bromomethyl)cyclopropyl]acetonitrile is highly likely to result in ring opening. The resulting cyclopropylmethyl organometallic species would be highly unstable and prone to rearrangement. Alternative strategies, such as using a different organometallic reagent or a different synthetic route, should be considered.

Q3: How can I detect and quantify ring-opened byproducts?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile byproducts. The mass spectra of the ring-opened isomers will have the same molecular weight as the desired product but different fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the cyclopropyl, cyclobutyl, and homoallylic isomers based on their characteristic chemical shifts and coupling constants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reaction progress and detecting less volatile byproducts.

Table 2: Diagnostic NMR Signals for Isomeric Products

IsomerKey 1H NMR SignalsKey 13C NMR Signals
Cyclopropyl High-field multiplets for CH2 (~0.5-1.5 ppm)High-field signals for cyclopropyl carbons
Cyclobutyl Broader multiplets in the aliphatic region (~1.8-2.5 ppm)Signals for cyclobutyl carbons (~20-40 ppm)
Homoallylic Vinylic protons (~5.0-6.0 ppm)Vinylic carbon signals (~115-140 ppm)

Q4: Are there alternative reagents to introduce the "1-(cyanomethyl)cyclopropyl" motif without using the bromomethyl intermediate?

Yes, alternative synthetic strategies can be employed to avoid the reactive bromomethyl intermediate. One approach is to construct the cyclopropane ring with the nitrile already in place. For example, the reaction of a suitable precursor with a cyanomethylide ylide could be explored. Another strategy involves the cyanation of a corresponding cyclopropylmethyl alcohol derivative under milder conditions, such as the Mitsunobu reaction, although careful optimization would be required to prevent side reactions.

References

  • (PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. Available at: [Link]

  • Reactivity of electrophilic cyclopropanes. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | ACS Omega - ACS Publications. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. Available at: [Link]

  • Why is cyclopropylmethyl radical opening so fast? - Chemistry Stack Exchange. Available at: [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? | Wyzant Ask An Expert. Available at: [Link]

  • Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis | Journal of the American Chemical Society. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. Available at: [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au - ACS Publications. Available at: [Link]

  • Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds - ACS Publications. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed. Available at: [Link]

  • III. Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects | Journal of the American Chemical Society. Available at: [Link]

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. Available at: [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule - PubMed. Available at: [Link]

  • Why is tri cyclo propyl methyl cation so stable? - Quora. Available at: [Link]

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - ResearchGate. Available at: [Link]

  • (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation - ResearchGate. Available at: [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC - PubMed Central. Available at: [Link]

  • Nitriles as radical acceptors in radical cascade reactions - RSC Publishing. Available at: [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. Available at: [Link]

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. Available at: [Link]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC - NIH. Available at: [Link]

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes - ResearchGate. Available at: [Link]

  • WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC - NIH. Available at: [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. Available at: [Link]

  • The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents.
  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides - ResearchGate. Available at: [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed Central. Available at: [Link]

  • Stability of Cyclopropylmethyl cation - YouTube. Available at: [Link]

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • Experiment 7 — Nucleophilic Substitution. Available at: [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

Sources

Optimization

Optimizing yield for "2-[1-(bromomethyl)cyclopropyl]acetonitrile" reactions

Executive Summary & Reaction Context This guide addresses the synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS: 152922-71-9 / Analogous intermediates), a critical gem-disubstituted cyclopropane building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS: 152922-71-9 / Analogous intermediates), a critical gem-disubstituted cyclopropane building block often utilized in the synthesis of leukotriene receptor antagonists (e.g., Montelukast).[1]

The primary synthetic challenge lies in converting the hydroxyl group of the precursor, [1-(hydroxymethyl)cyclopropyl]acetonitrile , to a bromide without triggering the cyclopropylcarbinyl rearrangement (ring opening or expansion).

The Core Reaction:



(Where R = 1-cyanomethyl-cyclopropyl)[1]

Critical Process Parameters (CPP) & Optimization

To maximize yield, we must move beyond standard protocols and address the mechanistic sensitivities of the cyclopropane ring.

A. Reagent Selection: The Acid-Lability Trap

Standard hydrobromic acid (HBr) or harsh acidic conditions often lead to yield losses >20% due to ring opening.[1]

MethodReagent SystemSuitabilityRisk Profile
Method A (Recommended) Appel Reaction (

)
High Low. Neutral pH prevents cationic rearrangement.[1] High atom economy issues but excellent selectivity.[2]
Method B (Industrial)

(Phosphorus Tribromide)
Medium Moderate. Generates HBr in situ.[1] Requires pyridine base and strict temp control (<0°C).[1]
Method C (Avoid) Conc. HBr /

Low High. Strong acid catalyzes homoallyl rearrangement (ring opening).[1]
B. Solvent Effects on Kinetics
  • Dichloromethane (DCM): Preferred for Method A. Solubilizes

    
     and 
    
    
    
    well; easy to remove.[1]
  • Acetonitrile (MeCN): Accelerates

    
     substitution but can complicate workup if not distilled carefully.[1]
    
  • DMF: Good for Method B (

    
    ) to buffer reactivity, but high boiling point makes product isolation difficult.[1]
    

Troubleshooting Guide (FAQ Format)

Q1: "I am observing a 10-15% impurity with a molecular weight matching the product, but different retention time. What is it?"

Diagnosis: This is likely the ring-expanded cyclobutane derivative or an open-chain homoallylic bromide .[1] Root Cause: Cyclopropylcarbinyl Rearrangement.[3] When the hydroxyl group is activated, if a discrete carbocation forms (or if the transition state has significant cationic character), the strain of the cyclopropane ring (approx. 27.5 kcal/mol) drives the rearrangement to a less strained cyclobutane or open chain.

Corrective Action:

  • Switch to Appel Conditions: The Appel reaction proceeds via an oxyphosphonium intermediate (

    
    ) which is displaced by bromide in a concerted 
    
    
    
    mechanism. This avoids the formation of a free carbocation.
  • Temperature Control: If using

    
    , ensure addition is performed at -10°C to 0°C .
    
  • Base Addition: Add 1.1 equivalents of Pyridine or Imidazole to scavenge in-situ HBr.[1]

Q2: "My conversion is complete, but the isolated yield is low (<60%). Where is the product going?"

Diagnosis: Volatility or Workup Hydrolysis. Root Cause:

  • Volatility: The bromide product has a relatively low molecular weight and can co-distill with solvents if high vacuum is applied indiscriminately.

  • Nitrile Hydrolysis: While less likely under neutral bromination, harsh acidic workups can hydrolyze the acetonitrile side chain to an amide or acid.

Corrective Action:

  • Solvent Swap: Use DCM instead of higher boiling solvents so you can evaporate the solvent at lower temperatures/pressures.

  • Quench Protocol: Do not use strong acid to quench. Use saturated

    
     or water at 0°C.[1]
    
  • Avoid Column Chromatography: The triphenylphosphine oxide (

    
    ) byproduct from Appel reactions is notoriously difficult to separate. Protocol:  Triturate the crude mixture with cold hexanes/ether. The product dissolves; 
    
    
    
    precipitates.
Q3: "The reaction mixture turns dark brown/black upon adding ."

Diagnosis: Exothermic decomposition or polymerization. Root Cause: Uncontrolled exotherm. The reaction of alcohols with


 is highly exothermic.

Corrective Action:

  • Dilution: Dilute the alcohol in DCM (1:5 ratio) before adding

    
    .
    
  • Rate of Addition: Add

    
     as a solution in DCM dropwise over 1 hour.
    
  • Internal Probe: Do not rely on bath temperature. Ensure internal temperature remains <5°C during addition.

Visualized Workflows

Diagram 1: Mechanistic Pathway & Risk of Rearrangement

This diagram illustrates why the Appel reaction is preferred over acidic pathways to maintain the cyclopropane integrity.

ReactionPathways cluster_Appel Path A: Appel Reaction (Recommended) cluster_Acid Path B: Acidic/HBr (High Risk) Start Precursor: [1-(hydroxymethyl)cyclopropyl]acetonitrile Intermediate1 Oxyphosphonium Salt (No Free Carbocation) Start->Intermediate1 CBr4 / PPh3 Carbocation Cyclopropylcarbinyl Cation Start->Carbocation HBr / Acid Product Target: 2-[1-(bromomethyl)cyclopropyl]acetonitrile Intermediate1->Product SN2 Displacement Carbocation->Product Minor Pathway RingOpen Impurity: Homoallyl Bromide / Cyclobutyl Bromide Carbocation->RingOpen Rearrangement (Strain Relief)

Caption: Path A (Green) maintains ring integrity via concerted substitution. Path B (Red) risks ring opening via cation formation.[1]

Diagram 2: Optimized Purification Workflow

Efficient removal of Triphenylphosphine oxide (


) without distillation stress.

Purification Step1 Crude Reaction Mixture (Product + Ph3PO + CHBr3) Step2 Concentrate Solvent (Rotovap < 30°C) Step1->Step2 Step3 Trituration: Add Cold Hexane/Et2O (1:1) Step2->Step3 Step4 Filtration Step3->Step4 Solid Solid Filter Cake: Ph3PO (Waste) Step4->Solid Precipitate Filtrate Filtrate: Product in Hexane Step4->Filtrate Solution Final Final Evaporation & Short Path Distillation Filtrate->Final

Caption: Workflow to remove Ph3PO by solubility difference, avoiding high-heat distillation.

Standard Operating Procedure (SOP): The Optimized Protocol

Objective: Synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile via Appel Reaction. Scale: 10 mmol basis (Scalable).

  • Preparation:

    • Charge Triphenylphosphine (

      
      )  (1.2 equiv, 3.14 g) into a dry flask under 
      
      
      
      .
    • Dissolve in anhydrous DCM (40 mL).

    • Cool solution to 0°C .

  • Brominating Agent Addition:

    • Add Carbon Tetrabromide (

      
      )  (1.2 equiv, 3.98 g) portion-wise.[1]
      
    • Observation: Solution will turn yellow/orange. Stir for 10 mins.

  • Substrate Addition:

    • Dissolve [1-(hydroxymethyl)cyclopropyl]acetonitrile (1.0 equiv, 1.25 g) in DCM (5 mL).

    • Add dropwise to the reaction mixture at 0°C.

    • Critical Control: Do not let temp rise above 5°C.

  • Reaction:

    • Allow to warm to Room Temperature (25°C).

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC.[1][4]

  • Workup (Hexane Trituration Method):

    • Concentrate reaction mixture to ~10 mL volume.

    • Add 50 mL cold Hexane with vigorous stirring.

    • Filter off the white precipitate (

      
      ).
      
    • Wash the solid with 2x10 mL Hexane.

    • Combine filtrates and concentrate.

  • Purification:

    • Perform vacuum distillation (if >5g scale) or flash chromatography (Silica, 0-10% EtOAc in Hexane).[1]

    • Target Yield: 85-92%.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. (1975).[1] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition in English.

    • [1]

  • Cyclopropylcarbinyl Rearrangement Kinetics

    • Roberts, J. D., & Mazur, R. H. (1951).[1] "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[1] Journal of the American Chemical Society.

    • [1]

  • Synthesis of Montelukast Intermediates (Patent Context)

    • Bayer Aktiengesellschaft. (1999).[1][5] "Process for the preparation of (bromomethyl)cyclopropane."[5][6][7][8] US Patent 6,008,420.[5]

  • General Cyclopropane Bromination Methodology

    • GuideChem. (2023).[1] "Production process of (Bromomethyl)cyclopropane and derivatives."

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 1-(Bromomethyl)cyclopropaneacetonitrile

Case ID: MON-INT-004 Subject: Analytical Methodologies for 2-[1-(bromomethyl)cyclopropyl]acetonitrile Assigned Specialist: Senior Application Scientist, Process Development Unit[1] Executive Summary You are monitoring th...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MON-INT-004 Subject: Analytical Methodologies for 2-[1-(bromomethyl)cyclopropyl]acetonitrile Assigned Specialist: Senior Application Scientist, Process Development Unit[1]

Executive Summary

You are monitoring the synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile (hereafter referred to as the Bromide Intermediate ), a critical building block for Montelukast Sodium .[1] This reaction typically involves the conversion of 1-(hydroxymethyl)cyclopropaneacetonitrile (the Alcohol Precursor ) via reagents such as


 or 

(Appel reaction).[1]

The Core Challenge: Both the starting material and the product lack strong chromophores (conjugated


-systems). Standard UV detection (254 nm) is often insufficient, leading to "invisible" spots on TLC or flat baselines in HPLC.[1] This guide provides validated protocols to overcome these detection limits.
Part 1: Thin Layer Chromatography (TLC) Monitoring

User Question: "I am running the reaction, but my TLC plate looks empty under the UV lamp. How do I track conversion?"

The Diagnostic Logic

This molecule contains a nitrile group and a cyclopropane ring.[2] Neither absorbs significantly at 254 nm.[1] If you rely solely on UV fluorescence quenching (


 plates), you will likely miss the product or confuse it with solvent fronts.[1]
Protocol: Visualization of Non-Chromophoric Compounds

Stationary Phase: Silica Gel


Mobile Phase (Standard):  Hexane : Ethyl Acetate (8:2 or 7:3 v/v).[1]
Note: The Bromide is less polar than the Alcohol. Expect the Bromide to have a higher 

(approx. 0.6–0.7) compared to the Alcohol (approx.[1] 0.2–0.3).[3]

Visualization Decision Tree:

TLC_Visualization Start TLC Visualization Strategy UV_Check Step 1: UV 254 nm Start->UV_Check Result_UV Faint/No Spots? UV_Check->Result_UV Stain_Select Step 2: Chemical Staining Result_UV->Stain_Select Iodine Option A: Iodine Chamber (I2) (Reversible, Rapid) Stain_Select->Iodine PMA Option B: Phosphomolybdic Acid (PMA) (Permanent, High Sensitivity) Stain_Select->PMA KMnO4 Option C: KMnO4 Dip (Oxidizes Alcohols/Alkenes) Stain_Select->KMnO4 Outcome_I2 Brown spots on yellow background. Good for both SM & Product. Iodine->Outcome_I2 Outcome_PMA Dark blue/green spots on heating. Best for final purity check. PMA->Outcome_PMA Outcome_KMnO4 Yellow spots on purple. Detects Alcohol SM well; Bromide may be faint. KMnO4->Outcome_KMnO4

Figure 1: Visualization logic for non-UV active Montelukast intermediates.

Troubleshooting TLC Issues
SymptomProbable CauseCorrective Action
Tailing Spots Hydrolysis on SilicaThe bromide is sensitive. Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1]
"Ghost" Spot at Origin PolymerizationCyclopropylmethyl halides can ring-open and polymerize. Ensure the spot is dried quickly with cool air, not heat.
Dark Background (Iodine) SaturationRemove plate from iodine chamber immediately after spots appear.[1] The background fades faster than the spots; mark them with a pencil immediately.
Part 2: HPLC Method Development

User Question: "We are seeing baseline drift and low sensitivity. What are the optimal HPLC conditions?"

The Detection Strategy

Since the molecule lacks a benzene ring, you must rely on the weak absorbance of the nitrile/bromide groups (190–215 nm). This region is the "danger zone" for solvent cutoffs.

Recommended Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or Phenyl-Hexyl (Superior for separating cyclopropyl isomers).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Wavelength: 210 nm (Critical: Do not use 254 nm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade Far UV or LC-MS Grade).

    • Warning: Do not use Methanol if possible; it has a higher UV cutoff (205 nm) than ACN (190 nm), causing baseline noise at 210 nm.[1]

  • Gradient:

    • T=0: 80% A / 20% B

    • T=15: 20% A / 80% B (Elution of Bromide)[1]

    • T=20: 20% A / 80% B

HPLC Troubleshooting Guide

HPLC_Troubleshooting Issue HPLC Issue NoPeaks No Peaks Visible Issue->NoPeaks Drift Baseline Drift Issue->Drift ExtraPeaks Extra/Ghost Peaks Issue->ExtraPeaks Soln_NoPeaks Check Wavelength (Must be <215 nm) Check Concentration (>1 mg/mL) NoPeaks->Soln_NoPeaks Soln_Drift Solvent UV Cutoff Issue. Switch MeOH -> ACN. Use Reference Cell. Drift->Soln_Drift Soln_Extra Impurity Profile. 1. Hydrolysis (Alcohol) 2. Ring Opening (Homoallyl Bromide) ExtraPeaks->Soln_Extra

Figure 2: Troubleshooting logic for low-UV HPLC analysis.

Part 3: Stability & Impurity Profiling

User Question: "I see a new impurity appearing over time in my samples. What is it?"

The Chemistry of Instability

The cyclopropylmethyl bromide moiety is chemically fragile. You must differentiate between reaction byproducts and degradation products.

  • Hydrolysis (Degradant):

    • Reaction:

      
      [1]
      
    • Detection: Appearance of a peak at earlier Retention Time (RT) matching the starting material.[1]

    • Prevention:[1][2] Use anhydrous solvents (ACN) for sample preparation.[1] Inject immediately.

  • Ring Opening (Rearrangement):

    • Mechanism:[1][4][5][6] Cyclopropylcarbinyl rearrangement under acidic or radical conditions.[1]

    • Product: 4-bromo-1-butene derivative (Homoallyl bromide).[1]

    • Detection: This isomer often co-elutes on C18 columns.[1]

    • Solution: Use a Phenyl-Hexyl column , which separates based on

      
      -interactions and ring shape, resolving the rigid cyclopropyl ring from the flexible open chain.
      
Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Refractive Index (RI) detection instead of UV? A: Yes, RI is a universal detector and works well for this molecule since it lacks UV activity.[1] However, RI prevents the use of gradient elution (isocratic only).[1] If your separation requires a gradient to remove late-eluting reagents (


 or 

), RI is not suitable.[1] Use ELSD (Evaporative Light Scattering Detector) if available for gradient compatibility.[1]

Q: Why does my baseline rise sharply at the end of the run? A: You are likely detecting the UV absorption of the Acetonitrile/Buffer mixture at 210 nm. This is normal at low wavelengths.[1] Ensure you are using "Gradient Grade" or "Far UV" Acetonitrile.[1]

Q: Is the compound air-sensitive? A: The bromide is relatively stable but can hydrolyze with atmospheric moisture. Store the standard and samples in a desiccator or under nitrogen at 2–8°C.

References
  • Montelukast Intermediate Synthesis

    • Title: Process for preparation of 1-(hydroxymethyl)cyclopropane acetic acid and related derivatives.[1][4][7][8]

    • Source: US Patent 7,271,268 B2 (2007).[1]

    • Relevance: Details the conversion of the alcohol to the bromide and subsequent handling.
    • Link:[1]

  • TLC Visualization Methods

    • Title: Thin Layer Chromatography: Visualiz
    • Source: Chemistry LibreTexts.[1]

    • Relevance: Validates the use of Iodine and PMA stains for aliph
    • Link:[1]

  • HPLC Detection of Alkyl Halides

    • Title: HPLC method for enantioselective analysis of cloprostenol (discusses low UV detection at 210 nm for similar aliphatic chains).[1]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (2008).[1][9]

    • Relevance: Supports the protocol of using 210 nm for molecules lacking arom
    • Link: [ScienceDirect - J. Pharm.[1] Biomed. Anal.]([Link]1]

Sources

Optimization

Technical Support Center: Improving Selectivity in 2-[1-(bromomethyl)cyclopropyl]acetonitrile Alkylations

Welcome to the technical support center for optimizing the alkylation of 2-[1-(bromomethyl)cyclopropyl]acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the alkylation of 2-[1-(bromomethyl)cyclopropyl]acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with selectivity in this specific and nuanced chemical transformation. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide detailed, field-proven protocols to enhance your experimental outcomes.

Understanding the Core Challenges

The alkylation of nitriles, such as 2-[1-(bromomethyl)cyclopropyl]acetonitrile, is a powerful tool for carbon-carbon bond formation. However, the unique structural features of this substrate—namely the strained cyclopropane ring and the presence of a primary bromide—introduce specific challenges that can lead to a variety of side products and low selectivity. The primary goal is typically a nucleophilic substitution at the bromomethyl group. However, the high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, especially under nucleophilic or radical conditions.[1][2][3] Furthermore, the acidity of the α-proton to the nitrile group allows for deprotonation and subsequent alkylation, but this can be complicated by over-alkylation or reaction at other sites.

This guide will address the critical factors influencing selectivity, including the choice of base, solvent, temperature, and the potential for catalyst-mediated pathways.

Troubleshooting Flowchart

To assist in diagnosing and resolving common issues, the following flowchart outlines a systematic approach to troubleshooting poor selectivity in your alkylation reactions.

Troubleshooting_Flowchart start Low Selectivity Observed check_side_products Identify Side Products (GC-MS, NMR) start->check_side_products ring_opening Ring-Opened Products Detected? check_side_products->ring_opening Analysis Complete over_alkylation Over-alkylation or N-alkylation? ring_opening->over_alkylation No optimize_temp Lower Reaction Temperature (-78 °C to 0 °C) ring_opening->optimize_temp Yes no_reaction Low Conversion / No Reaction? over_alkylation->no_reaction No control_equivalents Adjust Stoichiometry: - Use slight excess of alkylating agent - Slow addition of electrophile over_alkylation->control_equivalents Yes increase_temp Gradually Increase Temperature no_reaction->increase_temp Yes end Improved Selectivity no_reaction->end No change_base_ro Use a Less Nucleophilic / Sterically Hindered Base (e.g., LDA, LiHMDS) optimize_temp->change_base_ro change_solvent_ro Switch to a Less Polar Aprotic Solvent (e.g., Toluene, THF) change_base_ro->change_solvent_ro change_solvent_ro->end change_base_oa Use a Stronger, Non-nucleophilic Base for rapid, complete deprotonation (e.g., NaH, KHMDS) control_equivalents->change_base_oa change_base_oa->end stronger_base Use a Stronger Base (e.g., n-BuLi, NaH) increase_temp->stronger_base polar_solvent Use a More Polar Solvent (e.g., DMF, DMSO) stronger_base->polar_solvent polar_solvent->end

Caption: A decision-making flowchart for troubleshooting poor selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My primary side product appears to be the result of cyclopropane ring opening. What is the mechanism, and how can I prevent it?

Answer:

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions. In the context of alkylating 2-[1-(bromomethyl)cyclopropyl]acetonitrile, ring-opening can occur through a few potential pathways:

  • Nucleophilic Attack: A strong, unhindered nucleophile (including the deprotonated nitrile itself) can directly attack one of the cyclopropane carbons, leading to ring opening. This is more likely with less sterically hindered bases or at elevated temperatures.

  • Radical-Mediated Opening: Trace metals or initiators can promote single-electron transfer (SET) processes, generating a cyclopropylmethyl radical. This radical can rapidly rearrange to a more stable homoallylic radical, which is then trapped.[1]

Troubleshooting Guide for Ring-Opening:

  • Temperature Control is Critical:

    • Recommendation: Maintain low temperatures, typically between -78 °C and 0 °C, throughout the deprotonation and alkylation steps. This minimizes the kinetic energy available for the ring-opening pathway.

    • Causality: The activation energy for the desired SN2 reaction is generally lower than that for the ring-opening, making the desired pathway more favorable at lower temperatures.[4][5][6]

  • Choice of Base:

    • Recommendation: Employ a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent starting points.

    • Causality: Steric bulk around the basic center disfavors direct nucleophilic attack on the cyclopropane ring, promoting selective deprotonation at the α-carbon of the nitrile.

  • Solvent Effects:

    • Recommendation: Use non-polar, aprotic solvents like tetrahydrofuran (THF) or toluene.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates that may facilitate ring-opening. Non-polar solvents will better solvate the neutral starting materials and less effectively stabilize charged, ring-opened intermediates.

Experimental Protocol: Minimizing Ring-Opening with LDA in THF
  • To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add anhydrous THF (10 mL per mmol of substrate).

  • Cool the flask to -78 °C (dry ice/acetone bath).

  • Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C to pre-form the LDA.

  • Add a solution of 2-[1-(bromomethyl)cyclopropyl]acetonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C.

  • Add the electrophile (1.1 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

FAQ 2: I am observing significant amounts of dialkylated product. How can I improve the mono-alkylation selectivity?

Answer:

Dialkylation occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second equivalent of the electrophile. This is a common issue in nitrile alkylations and is often influenced by the relative rates of deprotonation and alkylation.

Troubleshooting Guide for Over-alkylation:

  • Stoichiometry and Addition Rate:

    • Recommendation: Use a slight excess of the nitrile substrate relative to the base and electrophile (e.g., 1.1 equivalents of nitrile). Alternatively, add the electrophile slowly to a solution of the fully formed anion.

    • Causality: By ensuring the electrophile is the limiting reagent and is consumed rapidly by the initially formed anion, the chance of the mono-alkylated product being deprotonated and reacting is reduced.

  • Base and Counter-ion Effects:

    • Recommendation: Use a strong base that provides rapid and complete deprotonation, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).

    • Causality: Incomplete deprotonation leads to a mixture of the starting nitrile and its anion. The mono-alkylated product can then be deprotonated by the remaining nitrile anion, leading to dialkylation. A stronger base drives the initial deprotonation to completion. The choice of counter-ion (Li+, Na+, K+) can also influence the aggregation state and reactivity of the enolate.

  • Solvent Choice:

    • Recommendation: A less polar solvent like THF or toluene can sometimes favor mono-alkylation.

    • Causality: In less polar solvents, ion-pairing between the nitrile anion and the metal counter-ion is more significant. This can sometimes temper the reactivity of the anion, leading to better control.

Comparative Data: Base and Solvent Effects on Mono- vs. Di-alkylation
Base (1.1 eq)SolventTemperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)
LDATHF-788510
NaHDMF0 to RT7025
KHMDSToluene-78905
NaHMDSTHF-78888

Note: Yields are approximate and will vary with the specific electrophile used.

FAQ 3: The reaction is sluggish, and I have low conversion even after extended reaction times. What adjustments can I make?

Answer:

Low reactivity can stem from several factors, including insufficient base strength, poor solubility of the reagents, or steric hindrance.

Troubleshooting Guide for Low Conversion:

  • Base Strength:

    • Recommendation: If using a weaker base like an alkali metal carbonate or alkoxide, consider switching to a stronger base such as LDA, NaH, or an organolithium reagent.

    • Causality: The pKa of the α-proton of the nitrile must be sufficiently low to be fully deprotonated by the chosen base.

  • Temperature:

    • Recommendation: While low temperatures are generally preferred to avoid side reactions, a very low temperature might be below the activation energy threshold for the desired reaction. Cautiously and gradually increase the reaction temperature (e.g., from -78 °C to -40 °C or 0 °C) while monitoring the reaction progress by TLC or LC-MS.

    • Causality: Increasing the thermal energy of the system can overcome the activation barrier for the SN2 reaction.

  • Solvent:

    • Recommendation: If solubility is an issue, a more polar aprotic solvent like DMF or DMSO can be used, but with caution, as these can promote side reactions. A co-solvent system might also be beneficial.

    • Causality: Ensuring all reagents are fully dissolved is crucial for a homogeneous reaction and optimal reactivity.

  • Additives:

    • Recommendation: The addition of certain salts, like lithium bromide (LiBr), can sometimes accelerate alkylation reactions.[7][8]

    • Causality: Additives can act as Lewis acids to coordinate with the leaving group, making it more labile. They can also break up aggregates of the organometallic base, leading to a more reactive species.

Workflow for Optimizing Alkylation Selectivity

The following diagram illustrates a systematic workflow for optimizing the reaction conditions to improve selectivity.

Optimization_Workflow cluster_screening Initial Screening cluster_optimization Optimization Loops cluster_final Finalization start Initial Reaction (e.g., LDA, THF, -78°C) analyze1 Analyze Product Mixture (Yield, Selectivity) start->analyze1 decision Is Selectivity >90%? analyze1->decision loop_base Screen Bases (NaH, KHMDS, etc.) decision->loop_base No finalize Finalized Protocol decision->finalize Yes loop_solvent Screen Solvents (Toluene, DMF, etc.) loop_base->loop_solvent loop_temp Vary Temperature (-78°C to 0°C) loop_solvent->loop_temp analyze2 Analyze Optimized Mixture loop_temp->analyze2 Re-evaluate decision2 Is Selectivity Acceptable? analyze2->decision2 decision2->loop_base No, reiterate decision2->finalize Yes

Caption: A workflow for systematic optimization of the alkylation reaction.

References

  • Bartlett, P. D., & Lewis, E. S. (1950). Bicyclic Structures Prohibiting the Walden Inversion. Further Studies on Triptycene and its Derivatives, Including 1-Bromotriptycene. Journal of the American Chemical Society, 72(2), 1005-1009. [Link]

  • Chéron, N., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(3), 675-685. [Link]

  • Chemistry LibreTexts. (2024). The SN2 Reaction. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Ramírez-López, P., et al. (2021). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. ACS Omega, 6(18), 12046-12056. [Link]

  • Wang, C., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Organic & Biomolecular Chemistry, 16(33), 5946-5959. [Link]

  • Warr, A. J., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-[1-(bromomethyl)cyclopropyl]acetonitrile" NMR characterization of derivatives

Technical Comparison Guide: NMR Profiling of 2-[1-(bromomethyl)cyclopropyl]acetonitrile and Key Derivatives Executive Summary & Strategic Context In the synthesis of Leukotriene Receptor Antagonists (LTRAs) like Monteluk...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Profiling of 2-[1-(bromomethyl)cyclopropyl]acetonitrile and Key Derivatives

Executive Summary & Strategic Context

In the synthesis of Leukotriene Receptor Antagonists (LTRAs) like Montelukast , the construction of the cyclopropane side chain is a critical quality attribute (CQA). The molecule 2-[1-(bromomethyl)cyclopropyl]acetonitrile (hereafter referred to as the Bromide Intermediate ) represents a pivotal junction in this pathway.

While High-Performance Liquid Chromatography (HPLC) is the standard for purity, it often struggles to differentiate between regioisomers formed during ring-opening side reactions—a common failure mode in cyclopropane chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy offers the only definitive, non-destructive method to validate the integrity of the cyclopropane ring and quantify the conversion of the hydroxyl precursor to the active bromide leaving group.

This guide compares the Bromide Intermediate against its primary alternative, the Mesylate Analog , and details the NMR protocols required to detect fatal ring-opening impurities.

Structural Analysis & Comparative Metrics

The core challenge in using the Bromide Intermediate is balancing reactivity (for the subsequent thio-substitution) with stability (preventing acid-catalyzed ring opening).

The Competitors: Bromide vs. Mesylate

In process chemistry, the hydroxyl group of 1-(hydroxymethyl)cyclopropylacetonitrile must be converted into a leaving group. The two primary pathways involve bromination or mesylation.

FeatureBromide Intermediate (

)
Mesylate Alternative (

)
Reactivity (

)
High. Excellent for thiolate displacement (Montelukast synthesis).Moderate to High. Good leaving group but can be sterically more demanding.
Stability Moderate. Prone to hydrolysis if wet; stable in non-polar solvents.Lower. Thermally unstable; risk of sulfonate ester genotoxicity alerts.
NMR Diagnostic Distinct shift of

(~3.4 ppm).[1]
Distinct methyl singlet of

(~3.0 ppm).
Process Advantage Direct conversion often yields cleaner downstream crystallization.Requires careful control of base to prevent elimination.
Reaction Pathway & Impurity Logic

The following diagram illustrates the critical process control points detectable by NMR.

ReactionPathway Fig 1. Synthetic pathway and divergence to ring-opened impurity. Start Alcohol Precursor (1-(hydroxymethyl)...) Bromide Target: Bromide Intermediate (Intact Cyclopropane) Start->Bromide PBr3 or CBr4/PPh3 (Bromination) Impurity Impurity: Ring-Opened (Acyclic Alkene) Bromide->Impurity Acid/Heat (Ring Opening) Product Final Thiol Derivative (Montelukast Sidechain) Bromide->Product Thiolate Nucleophile (SN2 Substitution)

[1][4][5][6][7][8]

NMR Characterization Protocol

This protocol is designed to be self-validating . The integration ratio between the acetonitrile methylene protons and the cyclopropane ring protons serves as an internal check for ring integrity.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .
    
    
    minimizes solvent interaction with the dipole of the nitrile, providing sharper resolution of the cyclopropane multiplets.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can cause peak broadening due to viscosity/aggregation effects in nitriles.

  • Internal Standard (Optional): Dimethyl sulfone (3.0 ppm) or 1,3,5-trimethoxybenzene (6.1 ppm) for qNMR assay.

Instrument Parameters
  • Frequency: 400 MHz minimum (required to resolve cyclopropane multiplet fine structure).

  • Pulse Sequence: Standard 1D Proton (

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbon neighbors (nitrile and cyclopropane) result in longer 
    
    
    
    relaxation times for the methylene protons.
The "Gold Standard" Spectral Assignments

The following table provides the expected shifts for the Bromide Intermediate compared to the Alcohol Precursor and the Ring-Opened Impurity .

Table 1: Comparative


 NMR Chemical Shifts (in 

)
Proton GroupBromide Intermediate (Target)Alcohol Precursor (Starting Material)Ring-Opened Impurity (Failure Mode)
Cyclopropane Ring 0.80 – 1.05 ppm (m, 4H) Diagnostic: Sharp multiplet0.60 – 0.75 ppm (m, 4H) Shielded by OH effectABSENT Replaced by aliphatic multiplets

2.65 ppm (s, 2H) 2.50 ppm (s, 2H) ~3.0 ppm (d) Allylic shift

3.45 ppm (s, 2H) (

)
3.60 ppm (d/s, 2H) (

)
4.0+ ppm Allylic Bromide
Olefinic Protons ABSENT ABSENT 5.2 – 5.8 ppm (m) Definitive proof of ring failure

Technical Insight: The cyclopropane protons in the Bromide derivative are magnetically non-equivalent due to the asymmetry of the substituents on the quaternary carbon, often appearing as an


 system. However, at 300-400 MHz, they may appear as two distinct multiplets or a broadened lump depending on resolution. The key validation is the integration of the 0.8-1.0 ppm region relative to the 2.65 ppm singlet. It must be 2:1 (4H:2H). 

Critical Analysis: Why NMR Beats HPLC Here

While HPLC is standard for purity, NMR provides superior mechanistic insight for this specific intermediate.

  • Detection of Ring Opening: In HPLC, the ring-opened isomer (an acyclic alkene) often has a similar polarity to the cyclopropane product, leading to co-elution or "shoulder" peaks that are easily missed. In NMR, the appearance of signals in the 5.0–6.0 ppm (olefinic) region is a binary, unambiguous flag for batch rejection [1].

  • Residual Reagent Quantification: Phosphorus-based bromination reagents (e.g.,

    
    ) leave phosphine oxide byproducts. While these are UV-active, they can be quantified instantly in 
    
    
    
    NMR without requiring reference standards, ensuring the "oil" obtained is not 50% waste byproduct.
  • Mesylate vs. Bromide Stability: If using the Mesylate alternative, the methyl signal (~3.0 ppm) is prone to drifting if hydrolysis occurs (forming methanesulfonic acid). The Bromide's

    
     signal is robust and does not shift significantly with pH changes, making it a more reliable marker for in-process control (IPC).
    

Troubleshooting & FAQ

  • Issue: The cyclopropane peaks are integrating to < 4H relative to the nitrile.

    • Cause: Likely ring opening or relaxation delay (D1) is too short for the nitrile protons, making the nitrile integral artificially low (wait, if nitrile is low, ratio goes UP). Correction: If cyclopropane is low, you have ring opening (loss of ring protons) or paramagnetic impurities broadening the baseline.

  • Issue: New doublet appears at ~3.9 ppm.[1]

    • Cause: This is characteristic of the primary alkyl bromide formed after ring opening (homoallylic bromide formation).

References

  • Vayni, H. et al. (2013). "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry. Link

  • Zhao, L. et al. (2017). "A Novel Synthesis of Montelukast Sodium Intermediate [1-(Mercaptomethyl)-cyclopropyl]acetic Acid." Chinese Journal of Pharmaceuticals. Link

  • Reich, H. J. "Bordwell pKa Table & NMR Data Collection." University of Wisconsin-Madison. Link

  • Doc Brown's Chemistry. "NMR analysis of cyclopropane derivatives." Link

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Analysis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Executive Summary & Chemical Context[1][2][3][4][5] 2-[1-(bromomethyl)cyclopropyl]acetonitrile (hereafter referred to as BCAN ) is a critical pharmacophore intermediate, primarily utilized in the synthesis of leukotriene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-[1-(bromomethyl)cyclopropyl]acetonitrile (hereafter referred to as BCAN ) is a critical pharmacophore intermediate, primarily utilized in the synthesis of leukotriene receptor antagonists such as Montelukast Sodium (Singulair).

From an analytical perspective, BCAN presents a unique duality:

  • Synthetic Utility: It serves as the alkylating agent for the thiol side chain of Montelukast.

  • Regulatory Risk: As an alkyl halide, it is structurally alert as a potential Genotoxic Impurity (GTI) . Consequently, analytical methods must be capable of not just assay-level quantification (95-105%) but also trace-level detection (ppm range) in final drug substances.

This guide compares the two dominant analytical workflows—GC-MS (EI) and LC-MS/MS (ESI/APCI) —providing evidence-based protocols to ensure data integrity and regulatory compliance.

Structural Analysis & Physicochemical Properties

Before selecting an ionization method, one must understand the molecule's behavior under stress.

PropertyValueAnalytical Implication
Formula C₆H₈BrNDistinctive isotopic pattern (¹:¹ ratio of ⁷⁹Br:⁸¹Br).
MW 173.05 / 175.05 DaLow mass requires careful solvent cut/divert to avoid interference.
Boiling Point ~245°CVolatile enough for GC, but high enough to require elevated column temps.
Reactivity Alkyl BromideSusceptible to hydrolysis; thermally labile cyclopropane ring.

Method A: GC-MS (Electron Ionization)

The Industry Standard for Volatile Intermediates

Why GC-MS?

Gas Chromatography coupled with Electron Ionization (EI) is the preferred method for BCAN due to its non-polar nature and the structural richness of EI fragmentation. Unlike soft ionization, EI provides a "fingerprint" that confirms the integrity of the cyclopropane ring versus ring-opened isomers.

Optimized Protocol
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: Rxi-5Sil MS or DB-5ms (30m × 0.25mm × 0.25µm). Note: High-polarity wax columns cause peak tailing due to the nitrile interaction.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless @ 250°C.

    • Trace Analysis: Splitless (1 µL injection).

    • Assay: Split 1:50.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Bake out).

Mass Spectral Interpretation (EI)

The EI spectrum of BCAN is dominated by the stability of the cyclopropyl-carbinyl cation.

  • Molecular Ion (M⁺): Weak intensity at m/z 173 and 175 . The 1:1 doublet confirms the presence of one Bromine atom.

  • Base Peak (M-Br): The loss of the bromine radical is the primary fragmentation pathway, yielding a cation at m/z 94 (C₆H₈N⁺).

  • Secondary Fragment: Loss of the cyanomethyl group (·CH₂CN) is less favorable than Br loss but may appear at m/z 133/135 .

Risk Factor: Thermal Degradation

Critical Warning: If the inlet temperature exceeds 260°C, the cyclopropane ring may undergo thermal isomerization to a linear alkene. This results in peak broadening or "ghost" peaks.

  • Validation Step: Inject a standard at 200°C vs 280°C inlet temp. If the area count of the parent peak drops >5% at the higher temperature, thermal degradation is occurring.

Method B: LC-MS/MS (ESI & APCI)

The Alternative for Trace Analysis in Complex Matrices

Why LC-MS?

While GC-MS is superior for neat standards, LC-MS is required when analyzing BCAN in biological matrices (metabolism studies) or in the presence of non-volatile precursors where GC would require derivatization.

Ionization Challenges

Nitriles are notoriously difficult to ionize in ESI+ (Electrospray Ionization) because the nitrile group is a very weak base.

  • Protonated Ion [M+H]⁺: Often invisible or very low intensity.

  • Adduct Strategy: You must force adduct formation. Using Ammonium Formate (5mM) in the mobile phase drives the formation of the [M+NH₄]⁺ adduct at m/z 191/193 .

  • APCI Option: Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for this molecule than ESI, as it relies on gas-phase ion-molecule reactions rather than solution-phase pKa.

Optimized Protocol (LC-MS)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: MRM Mode (Triple Quad).

    • Transition 1 (Quant): 191.0 (⁷⁹Br) → 94.0 (Loss of Br + NH₃).

    • Transition 2 (Qual): 193.0 (⁸¹Br) → 94.0.

The "Reduction Artifact"

Senior Scientist Insight: In ESI+, nitriles can undergo electrochemical reduction at the emitter tip, converting the -CN group to an amine (-CH₂NH₂). This creates a spurious peak at [M+46] . If you see a mass at m/z 219 (173 + 46), it is an instrumental artifact, not an impurity.

Comparative Data Summary

FeatureGC-MS (EI)LC-MS/MS (ESI/APCI)
Primary Ion m/z 94 (Fragment)m/z 191/193 [M+NH₄]⁺
LOD (Limit of Detection) ~0.5 ppm~0.05 ppm (High Sensitivity)
Linearity (R²) > 0.999 (10-1000 ppm)> 0.995 (0.1-100 ppm)
Matrix Effects Low (Gas Phase)High (Ion Suppression common)
Throughput 15-20 mins/sample5-8 mins/sample
Recommendation Gold Standard for Purity Best for Trace/Genotox Screening

Visualized Workflows

Analytical Decision Tree

This logic flow guides the selection of the correct instrument based on the analytical goal.

AnalysisWorkflow Start Sample: BCAN Intermediate Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>95%) Goal->Purity Trace Genotoxic Impurity (<100 ppm) Goal->Trace GCMS GC-MS (EI) Split 1:50 DB-5ms Column Purity->GCMS Volatile & Stable Trace->GCMS If Matrix Clean LCMS LC-MS/MS (APCI/ESI) MRM Mode Ammonium Adducts Trace->LCMS Matrix Interference Result1 Confirm Structure (Isotope Pattern) Quantify Major Peak GCMS->Result1 Result2 High Sensitivity Detection Avoid Thermal Degradation LCMS->Result2

Figure 1: Decision matrix for selecting the optimal mass spectrometry technique based on sensitivity requirements.

EI Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of the molecule and distinguishing it from impurities.

Fragmentation Parent Parent Ion (M+) m/z 173 / 175 (Radical Cation) BasePeak Cyclopropyl-acetonitrile Cation m/z 94 (Base Peak) Parent->BasePeak Heterolytic Cleavage Fragment2 Loss of CH2CN m/z 133 / 135 Parent->Fragment2 Minor Pathway Br Bromine Radical (Br•) Parent->Br CN Cyanomethyl Radical (•CH2CN) Parent->CN

Figure 2: Electron Ionization (EI) fragmentation pathway. The loss of Bromine is the diagnostic transition.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22637051, 2-[1-(Bromomethyl)cyclopropyl]acetonitrile. Retrieved from [Link][2]

  • ChemSrc (2023). 2-[1-(Bromomethyl)cyclopropyl]acetonitrile - CAS 338392-48-6 Properties and Spectra. Retrieved from [Link]

  • Google Patents (2009).Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast. US Patent 7572930B2.
  • Wiley Online Library (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Optimizing CysLT1 Antagonism: A Comparative Guide to 1,1-Disubstituted Cyclopropyl Pharmacophores

Executive Summary In the realm of medicinal chemistry, the 1,1-disubstituted cyclopropane moiety represents a "privileged structure"—a scaffold capable of locking pharmacophores into bioactive conformations while enhanci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the 1,1-disubstituted cyclopropane moiety represents a "privileged structure"—a scaffold capable of locking pharmacophores into bioactive conformations while enhancing metabolic stability. This guide focuses on the biological activity and synthetic utility of compounds derived from 2-[1-(bromomethyl)cyclopropyl]acetonitrile , a critical linchpin intermediate.

While this precursor itself is devoid of therapeutic activity, it is the structural architect of Montelukast (Singulair) , the gold-standard Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonist. This guide compares the performance of the cyclopropyl-linked architecture against alternative linkers (indole, open-chain) found in competing therapeutics like Zafirlukast and Pranlukast.

Compound Profile: The Linchpin Intermediate

2-[1-(bromomethyl)cyclopropyl]acetonitrile serves as a bifunctional building block. Its unique geometry exploits the Thorpe-Ingold effect , forcing substituents into a specific spatial arrangement that favors receptor binding and protects adjacent bonds from metabolic hydrolysis.

FeatureSpecification
CAS Number 338392-48-6
Molecular Formula C₆H₈BrN
Key Functionality Bromomethyl (-CH₂Br): Electrophilic site for thiol alkylation.Acetonitrile (-CH₂CN): Precursor for carboxylic acid hydrolysis.
Primary Derivative Montelukast Sodium (CysLT1 Antagonist)
Secondary Applications KDM1A (LSD1) Inhibitors, Antimalarial Cyclopropyl Carboxamides

Synthesis Workflow: From Precursor to Active Drug

The biological activity of the final product is strictly dependent on the integrity of the cyclopropyl linker synthesized from this precursor. The following protocol outlines the industry-standard conversion to 1-(mercaptomethyl)cyclopropaneacetic acid (MCAA) , the bioactive side-chain of Montelukast.

Protocol: Thioether Formation and Hydrolysis

Objective: Convert the bromomethyl/nitrile functionalities into the mercaptomethyl/acetic acid pharmacophore.

  • Isothiuronium Salt Formation:

    • Reagents: 2-[1-(bromomethyl)cyclopropyl]acetonitrile, Thiourea, Ethanol.

    • Conditions: Reflux for 3 hours.

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of sulfur on the bromomethyl carbon.

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

  • Hydrolysis & Thiol Release:

    • Reagents: 10N NaOH (aq), Toluene (Biphasic system).

    • Conditions: Reflux for 12-16 hours under Nitrogen atmosphere.

    • Critical Step: The nitrile hydrolyzes to the carboxylate, and the isothiuronium moiety cleaves to release the free thiol (-SH).

    • Purification: Acidify aqueous layer to pH 4.0; extract with Ethyl Acetate. Crystallize from Hexane.[1][6]

  • Coupling (Montelukast Synthesis):

    • The resulting MCAA is coupled with the quinoline mesylate (derived from a separate pathway) using n-Butyllithium or Cesium Carbonate to form the final thioether linkage.

Workflow Visualization

SynthesisPath Precursor 2-[1-(bromomethyl) cyclopropyl]acetonitrile Inter1 Isothiuronium Intermediate Precursor->Inter1 Thiourea, EtOH Reflux MCAA 1-(mercaptomethyl) cyclopropaneacetic acid (MCAA) Inter1->MCAA NaOH, Toluene Hydrolysis (-CN -> -COOH) Montelukast Montelukast Sodium (Active Drug) MCAA->Montelukast Quinoline Mesylate Base Coupling

Caption: Transformation of the bromomethyl-nitrile precursor into the bioactive Montelukast scaffold.

Comparative Performance Analysis

The cyclopropyl linker derived from the precursor offers distinct biological advantages over alternative pharmacophores used in other leukotriene modifiers.

Comparative Table: CysLT1 Antagonists
FeatureMontelukast (Cyclopropyl Linker)Zafirlukast (Indole/Cyclopentyl Linker)Pranlukast (Benzopyran Linker)
Linker Geometry Rigid 1,1-Cyclopropyl Indole + Cyclopentyl CarbamateBenzamido-Benzopyran
Receptor Affinity (Ki) 0.18 nM (High Potency)0.30 - 1.0 nM~0.5 nM
Bioavailability 64% (Independent of food)40% (Reduced by 40% with food)< 10% (Poor absorption)
Metabolic Stability High (CYP2C8/3A4)Moderate (CYP2C9 inhibitor)Low (Extensive metabolism)
Dosing Regimen Once Daily (QD) Twice Daily (BID)Twice Daily (BID)
Toxicity Profile Rare neuropsychiatric eventsHepatic failure risk (Black Box Warning)Hypersensitivity
Analysis of the "Cyclopropyl Effect"
  • Conformational Locking: The cyclopropyl ring locks the mercaptomethyl and acetic acid groups into a cis-like orientation that perfectly mimics the transition state of the natural ligand (LTD4). Open-chain analogs (e.g., Verlukast) lack this rigidity, leading to a higher entropic penalty upon binding and lower affinity.

  • Metabolic Shielding: The 1,1-disubstitution creates steric bulk that hinders enzymatic attack on the adjacent thioether and carboxylate groups, contributing to Montelukast's superior half-life (5.5h) compared to early prototypes.

Mechanistic Insight: The CysLT1 Signaling Pathway

Compounds synthesized from this precursor act by competitively blocking the Cysteinyl Leukotriene Receptor 1 (CysLT1). This blockade prevents the inflammatory cascade associated with asthma and allergic rhinitis.

Mechanism of Action Diagram

MOA cluster_membrane Cell Membrane Allergen Allergen Trigger MastCell Mast Cell / Eosinophil Activation Allergen->MastCell LTD4 Release of LTD4 (Leukotriene) MastCell->LTD4 CysLT1 CysLT1 Receptor (Gq-coupled) LTD4->CysLT1 Agonist Binding CaFlux Intracellular Ca2+ Mobilization CysLT1->CaFlux Blocked by Drug Montelukast Montelukast (Cyclopropyl Scaffold) Montelukast->CysLT1 Competitive Antagonism (High Affinity) Response Bronchoconstriction Mucus Secretion Edema CaFlux->Response

Caption: Montelukast competitively antagonizes the CysLT1 receptor, halting the calcium signaling cascade.

Emerging Applications

While Montelukast remains the primary application, recent research has expanded the utility of the 1-substituted cyclopropyl scaffold derived from this nitrile precursor:

  • Antimalarial Agents: Cyclopropyl carboxamides have shown efficacy in targeting Plasmodium falciparum cytochrome b, where the cyclopropyl ring provides metabolic resistance superior to isopropyl or cyclobutyl analogs.

  • LSD1 Inhibitors: Derivatives of tranylcypromine (a cyclopropylamine) are being explored for cancer therapy. The 1,1-disubstituted pattern offers a unique vector for optimizing selectivity against Histone Demethylase KDM1A.

References

  • European Patent Office. (2011). Process for the preparation of Montelukast and its salts (EP1812394). Retrieved from

  • Drugs.com. (2024). Montelukast vs Zafirlukast Comparison.[7][8][9][10][11] Retrieved from [9]

  • National Institutes of Health (NIH). (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides. Retrieved from

  • Capot Chemical. (2024). Product Specification: 2-[1-(bromomethyl)cyclopropyl]acetonitrile. Retrieved from

  • Journal of Medicinal Chemistry. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Retrieved from

Sources

Comparative

Kinetic Profiling &amp; Process Comparison: 2-[1-(bromomethyl)cyclopropyl]acetonitrile

This guide provides an in-depth technical analysis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile , a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast (Singulair) . Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile , a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast (Singulair) .

Executive Summary: The Cyclopropylcarbinyl Challenge

In the synthesis of Montelukast, the introduction of the cyclopropane side chain is a rate-limiting and selectivity-critical step. The intermediate 2-[1-(bromomethyl)cyclopropyl]acetonitrile (hereafter BMCA ) offers a robust alternative to unstable sulfonate esters (mesylates/tosylates).

However, BMCA presents a unique kinetic challenge: the cyclopropylcarbinyl rearrangement . Under improper kinetic control, the strained cyclopropane ring facilitates extremely rapid solvolysis and ring expansion, leading to cyclobutyl and homoallylic impurities that are difficult to purge.

This guide compares BMCA against its primary alternatives (Mesylates and Chlorides) and details the kinetic protocols required to suppress rearrangement pathways.

Mechanistic Kinetic Analysis

The Kinetic Bifurcation: vs. /Rearrangement

The reactivity of BMCA is governed by the competition between direct nucleophilic substitution (


) and ionization-mediated rearrangement (

).
  • Pathway A (Desired

    
    ):  Direct attack by the nucleophile (e.g., thiourea, cyanide, or thiol) at the primary carbon. The electron-withdrawing acetonitrile group at the 
    
    
    
    -position deactivates the transition state slightly compared to simple alkyl halides, but suppresses ionization.
  • Pathway B (Undesired Rearrangement): Formation of the cyclopropylcarbinyl cation . This "bisected" cation is exceptionally stable due to

    
    -conjugation with the cyclopropane Walsh orbitals, leading to reaction rates 
    
    
    
    
    
    times faster than typical primary alkyl bromides. Once formed, it rapidly equilibrates with cyclobutyl and homoallylic cations.
Kinetic Pathway Visualization

The following diagram illustrates the competing pathways. To maximize yield, experimental conditions must maximize


 (substitution) while minimizing 

(ionization).

KineticPathways Start BMCA (Substrate) TS_SN2 TS-SN2 (Concerted) Start->TS_SN2 k(sub) [Nuc-] Cation Cyclopropylcarbinyl Cation Start->Cation k(ion) [Solvent/Heat] Product Target Product (Montelukast Intermediate) TS_SN2->Product Cyclobutyl Cyclobutyl Impurity Cation->Cyclobutyl Fast Rearrangement Homoallyl Homoallylic Impurity Cation->Homoallyl Ring Opening

Figure 1: Kinetic competition between productive substitution and destructive rearrangement. High dielectric solvents without strong nucleophiles favor the red pathway.

Comparative Performance Guide

This section compares BMCA with its two main process alternatives: the Chloride analog and the Mesylate (in-situ generated).

Table 1: Intermediate Comparison Matrix
FeatureBromide (BMCA) Mesylate (OMs) Chloride (Cl)
Leaving Group Ability High (

)
Very High (

)
Low (

)
Stability (Storage) Stable (Solid/Oil) at RTUnstable (Must use in-situ)Very Stable
Rearrangement Risk ModerateHigh (Fast ionization)Low (Requires high T)
Process Suitability Ideal for batch processingContinuous flow preferredRequires iodide catalysis (Finkelstein)
Impurity Profile Cyclobutyl bromide (<0.5%)Sulfonate esters (Genotoxic)Unreacted SM
Critical Analysis
  • Vs. Mesylate: The Mesylate is kinetically superior for substitution but suffers from thermal instability. If the nucleophilic attack is not instantaneous, the Mesylate ionizes, leading to massive ring-expanded byproducts. BMCA is the "Safe Harbor" —it is reactive enough to couple but stable enough to be isolated and purified if necessary.

  • Vs. Chloride: The Chloride is too sluggish. To drive the reaction, temperatures must be raised (>80°C), which paradoxically increases the activation energy available for rearrangement (

    
     kcal/mol for rearrangement), degrading selectivity.
    

Experimental Protocols: Kinetic Validation

To validate the quality of BMCA and ensure process robustness, the following kinetic experiments are mandatory.

Protocol A: Solvolytic Stability Test (The "Stress Test")

Purpose: To determine the intrinsic rate of rearrangement (


) in the absence of nucleophiles.
  • Preparation: Dissolve 50 mg of BMCA in 10 mL of Ethanol/Water (80:20 v/v) .

  • Incubation: Heat to 50°C in a sealed vial.

  • Sampling: Aliquot 100 µL every 15 minutes for 2 hours.

  • Quench: Immediate dilution into cold Hexane (to stop polar solvolysis).

  • Analysis: GC-MS or HPLC.

    • Target: Look for Cyclobutylmethanol or Allylcarbinyl derivatives.

    • Acceptance Criteria: < 2% rearrangement after 1 hour. If >2%, the lot contains Lewis acid impurities (e.g., residual

      
       or 
      
      
      
      from synthesis) catalyzing the ionization.
Protocol B: Second-Order Rate Constant Determination ( )

Purpose: To optimize nucleophile stoichiometry and addition rate.

  • Setup: Thermostated reactor at 25°C under

    
    .
    
  • Reactants:

    • Solution A: BMCA (0.1 M) in DMF.

    • Solution B: Sodium Thiomethoxide (or Thiourea) (0.1 M) in DMF.

  • Initiation: Mix equal volumes of A and B (Start

    
    ).
    
  • Monitoring: In-situ IR (ReactIR) tracking the disappearance of the C-Br stretch (

    
    ) or Nitrile shift (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope equals the second-order rate constant 
    
    
    
    .
    • Note: If the plot deviates from linearity (curvature), it indicates competing first-order solvolysis (Pathway B).

Process Optimization Workflow

Use this logic flow to troubleshoot low yields or high impurity profiles.

Optimization Step1 Measure Purity of BMCA (GC/HPLC) Check1 Is Cyclobutyl Impurity > 0.5%? Step1->Check1 Action1 REJECT BATCH (Rearrangement occurred during bromination) Check1->Action1 Yes Action2 Proceed to Coupling Check1->Action2 No Step2 Run Coupling Reaction Action2->Step2 Check2 Is Yield < 85%? Step2->Check2 Diag1 Check Solvent Polarity (Too polar promotes ionization) Check2->Diag1 Yes Diag2 Check Temperature (Lower T favors SN2 over Rearrangement) Diag1->Diag2

Figure 2: Decision tree for quality control and process optimization.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society. Link

    • Foundational text on cyclopropylcarbinyl c
  • King, A. O., et al. (1993). Efficient Synthesis of Montelukast Sodium. Journal of Organic Chemistry. Link

    • Describes the specific coupling of cyclopropyl intermedi
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

    • Authoritative source for SN1/SN2 competition and neighbor group particip
  • Process Development of Montelukast Sodium. (2011). Organic Process Research & Development. Link

    • General reference for industrial optimization of this specific p
Validation

A Senior Application Scientist's Guide to the Computational Analysis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif, prized for its ability to impart favorab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Its unique conformational rigidity and electronic character can enhance metabolic stability, improve binding affinity, and reduce off-target effects.[1][2] Among the diverse array of cyclopropyl-containing building blocks, 2-[1-(bromomethyl)cyclopropyl]acetonitrile stands out as a versatile synthon for the introduction of the valuable 1-cyano-1-cyclopropylmethyl moiety.

This guide provides a comprehensive computational analysis of the reactions of 2-[1-(bromomethyl)cyclopropyl]acetonitrile, offering a comparative perspective against alternative synthetic strategies. By delving into the underlying reaction mechanisms and presenting supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic routes.

I. Synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile: A Foundational Step

The efficient synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile is paramount to its utility as a building block. A common and effective approach involves the bromination of a corresponding hydroxymethyl derivative. This transformation can be achieved through various established methods, with the choice of reagents often influencing the yield and purity of the final product.

A prevalent method for the synthesis of the closely related (bromomethyl)cyclopropane involves the treatment of hydroxymethylcyclopropane with bromine and triphenylphosphine in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with good efficiency, typically affording the desired product in high yield.

Synthesis 1-(hydroxymethyl)cyclopropyl]acetonitrile 1-(hydroxymethyl)cyclopropyl]acetonitrile 2-[1-(bromomethyl)cyclopropyl]acetonitrile 2-[1-(bromomethyl)cyclopropyl]acetonitrile 1-(hydroxymethyl)cyclopropyl]acetonitrile->2-[1-(bromomethyl)cyclopropyl]acetonitrile PBr3 or CBr4/PPh3

Caption: General synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile.

Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane (Analogous Procedure) [3]

To a solution of hydroxymethylcyclopropane (70 g) in dimethylformamide (1250 mL) under a nitrogen atmosphere, triphenylphosphine (280.8 g) is added, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to -10°C, and bromine (158.3 g) is added dropwise over 4 hours. After the reaction is complete, the mixture is purified by distillation to yield bromomethylcyclopropane.

Expected Outcome: This procedure typically results in a yield of approximately 77.5% with a purity of over 97%.[3]

II. The Reactive Landscape of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

The synthetic utility of 2-[1-(bromomethyl)cyclopropyl]acetonitrile lies in the reactivity of its primary bromide. This functional group serves as an excellent electrophilic site for a variety of nucleophilic substitution reactions, allowing for the facile introduction of the cyclopropylacetonitrile scaffold into a diverse range of molecules.

A. Nucleophilic Substitution with Amines: Accessing Cyclopropylmethylamines

The reaction of 2-[1-(bromomethyl)cyclopropyl]acetonitrile with primary and secondary amines provides a direct route to the corresponding cyclopropylmethylamine derivatives. These motifs are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[4] However, the direct alkylation of amines with alkyl halides can sometimes be challenging to control, potentially leading to over-alkylation and the formation of quaternary ammonium salts.[5][6]

Amine_Substitution 2-[1-(bromomethyl)cyclopropyl]acetonitrileR2NH 2-[1-(bromomethyl)cyclopropyl]acetonitrileR2NH 2-[1-((dialkylamino)methyl)cyclopropyl]acetonitrile 2-[1-((dialkylamino)methyl)cyclopropyl]acetonitrile 2-[1-(bromomethyl)cyclopropyl]acetonitrileR2NH->2-[1-((dialkylamino)methyl)cyclopropyl]acetonitrile Base, Solvent

Caption: Nucleophilic substitution with amines.

Causality Behind Experimental Choices: The choice of base and solvent is critical in directing the outcome of this reaction. A non-nucleophilic base is often employed to deprotonate the amine without competing in the substitution reaction. The solvent should be polar enough to dissolve the reactants but should not interfere with the nucleophilicity of the amine. Acetonitrile is a common choice for such reactions.[7]

B. Nucleophilic Substitution with Thiols: Forging C-S Bonds

The soft nature of sulfur nucleophiles makes them excellent partners for reactions with soft electrophiles like primary bromides. The reaction of 2-[1-(bromomethyl)cyclopropyl]acetonitrile with thiols or their corresponding thiolates proceeds efficiently to form thioethers. This transformation is valuable for the synthesis of molecules where a flexible thioether linkage is desired.

Thiol_Substitution 2-[1-(bromomethyl)cyclopropyl]acetonitrileRSH 2-[1-(bromomethyl)cyclopropyl]acetonitrileRSH 2-[1-((alkylthio)methyl)cyclopropyl]acetonitrile 2-[1-((alkylthio)methyl)cyclopropyl]acetonitrile 2-[1-(bromomethyl)cyclopropyl]acetonitrileRSH->2-[1-((alkylthio)methyl)cyclopropyl]acetonitrile Base, Solvent

Caption: Nucleophilic substitution with thiols.

Self-Validating System: The progress of this reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting bromide and the appearance of the higher-Rf thioether product. The success of the reaction is further confirmed by mass spectrometry, which will show a molecular ion corresponding to the desired product.

C. Alkylation of Heterocycles: Expanding Molecular Complexity

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The N-alkylation of these ring systems with 2-[1-(bromomethyl)cyclopropyl]acetonitrile provides a powerful method for rapidly increasing molecular complexity and exploring new chemical space.[8][9]

Heterocycle_Alkylation 2-[1-(bromomethyl)cyclopropyl]acetonitrileHeterocycle-NH 2-[1-(bromomethyl)cyclopropyl]acetonitrileHeterocycle-NH N-substituted Heterocycle N-substituted Heterocycle 2-[1-(bromomethyl)cyclopropyl]acetonitrileHeterocycle-NH->N-substituted Heterocycle Base, Solvent

Caption: Alkylation of nitrogen-containing heterocycles.

III. Comparative Analysis: Alternative Synthetic Strategies

While 2-[1-(bromomethyl)cyclopropyl]acetonitrile is a valuable building block, several alternative methods exist for the synthesis of cyclopropylacetonitrile derivatives. A thorough understanding of these alternatives is crucial for selecting the most appropriate synthetic route for a given target molecule.

A. Alkylation of Malononitrile

An alternative approach to constructing the cyclopropylacetonitrile framework involves the dialkylation of malononitrile. This method offers a convergent strategy where the cyclopropane ring is formed concurrently with the introduction of the nitrile groups. However, controlling the regioselectivity of the second alkylation can be challenging.[3][10]

Experimental Protocol: Reductive Alkylation of Malononitrile (Analogous Procedure) [3]

A mixture of an aromatic aldehyde and malononitrile in ethanol with a catalytic amount of water is stirred until the Knoevenagel condensation is complete. The resulting intermediate is then reduced in situ with sodium borohydride to yield the monosubstituted malononitrile.

MethodStarting MaterialsReagentsTypical YieldAdvantagesDisadvantages
Using 2-[1-(bromomethyl)cyclopropyl]acetonitrile Pre-formed cyclopropaneNucleophile, BaseGood to ExcellentModular, ConvergentRequires synthesis of the building block
Alkylation of Malononitrile Alkene, MalononitrileCyclopropanating agentVariableOne-pot potentialCan lead to mixtures of products
B. Palladium-Catalyzed Cyanation

For the synthesis of aryl cyclopropylacetonitriles, palladium-catalyzed cyanation of a corresponding aryl halide offers a powerful alternative.[8][11][12] This method benefits from the broad functional group tolerance of modern palladium catalysis. However, the synthesis of the requisite cyclopropylmethyl-substituted aryl halide may require additional steps.[13]

Pd_Cyanation_Workflow cluster_0 Synthesis of Precursor cluster_1 Cyanation Step Aryl-Halide Aryl-Halide Cyclopropylmethyl-Aryl-Halide Cyclopropylmethyl-Aryl-Halide Aryl-Halide->Cyclopropylmethyl-Aryl-Halide Aryl-Cyclopropylacetonitrile Aryl-Cyclopropylacetonitrile Cyclopropylmethyl-Aryl-Halide->Aryl-Cyclopropylacetonitrile Pd Catalyst, Cyanide Source

Caption: Workflow for Palladium-Catalyzed Cyanation.

Catalyst SystemCyanide SourceTypical Reaction ConditionsScope
Pd(dba)₂ / XantphosZn(CN)₂100-120 °C, DioxaneBroad, good for electron-rich and -poor aryl halides
Pd₂ (dba)₃ / dppfK₄[Fe(CN)₆]80-100 °C, DMAEffective for aryl bromides and chlorides

IV. Potential Pitfalls and Considerations: Ring Strain and Reactivity

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a double-edged sword.[14] While it contributes to the unique conformational properties of cyclopropyl-containing molecules, it can also predispose them to ring-opening reactions under certain conditions. For instance, the formation of a carbocation adjacent to the cyclopropane ring can lead to rearrangement products. Researchers should be mindful of these potential side reactions, particularly when employing acidic or strongly electrophilic reagents.

V. Conclusion

2-[1-(bromomethyl)cyclopropyl]acetonitrile is a highly effective and versatile building block for the introduction of the 1-cyano-1-cyclopropylmethyl moiety in drug discovery and development. Its utility stems from the reliable and high-yielding nucleophilic substitution reactions it undergoes with a wide range of nucleophiles. While alternative methods such as the alkylation of malononitrile and palladium-catalyzed cyanation offer viable synthetic routes, the modularity and predictability of reactions involving 2-[1-(bromomethyl)cyclopropyl]acetonitrile often make it the preferred choice. A careful consideration of the target molecule's structure and the desired synthetic strategy will ultimately guide the selection of the most appropriate method.

VI. References

  • Nucleophilic Substitution with Amines. (2020, June 25). [Video]. YouTube. Retrieved from [Link]

  • CN104945278A - Malononitrile synthesis method - Google Patents. (n.d.). Retrieved from

  • Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. (n.d.). Synfacts, 2008(04), 0428-0428.

  • EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents. (n.d.). Retrieved from

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. (2022). Journal of the American Chemical Society, 144(9), 3939–3948.

  • Complementary C-H Functionalization Mode of Benzoylacetonitriles: Computer-Augmented Study of a Regio- and Stereoselective Synthesis of Functionalized Benzofulvenes. (2020). Organic Letters, 22(1), 46–51.

  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents. (n.d.). Retrieved from

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Journal of Organic & Inorganic Chemistry.

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). International Journal of Molecular Sciences, 25(10), 5523.

  • Stereoselective Cyclopropanation Reactions. (1997). Chemical Reviews, 97(8), 3197–3244.

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). The Journal of Organic Chemistry.

  • (PDF) Pd(II)-Catalyzed Enantioselective C(sp 3 )–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. (2022).

  • CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents. (n.d.). Retrieved from

  • Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. (2015). Angewandte Chemie International Edition, 54(12), 3697–3700.

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2025).

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). International Journal of Molecular Sciences, 25(10), 5523.

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). Molecules, 28(8), 3499.

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved from [Link]

  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). BenchChem.

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2011). Molecules, 16(12), 9949–10011.

  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. (2007). Journal of the American Chemical Society, 129(37), 11431–11440.

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  • Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. (n.d.).

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Comparative

A Senior Application Scientist's Guide to the Synthesis and Evaluation of 2-[1-(bromomethyl)cyclopropyl]acetonitrile Analogues in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with enhanced potency, selectivity, and favorable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The cyclopropyl ring, a small yet powerful scaffold, has garnered significant attention in medicinal chemistry for its ability to impart rigidity, improve metabolic stability, and modulate electronic properties.[1][2] This guide provides an in-depth comparison of the synthesis and evaluation of analogues of 2-[1-(bromomethyl)cyclopropyl]acetonitrile, a key building block for a class of highly successful targeted therapies.

This document will delve into the synthetic nuances of this critical intermediate, explore its pivotal role in the development of Janus kinase (JAK) inhibitors, and present a comparative analysis against other therapeutic options. The insights provided herein are grounded in established scientific literature and practical laboratory experience to empower your drug discovery endeavors.

The Strategic Importance of the Cyclopropylnitrile Moiety

The cyclopropyl group is more than just a small cyclic alkane; its unique electronic and conformational properties make it a valuable asset in drug design. The inherent ring strain leads to shorter, stronger carbon-carbon bonds with increased p-character, influencing the molecule's overall conformation and interaction with biological targets.[1][2] When combined with a nitrile group, this scaffold offers a unique combination of lipophilicity, polarity, and metabolic stability. The nitrile group itself is a versatile functional group in medicinal chemistry, capable of participating in hydrogen bonding and other key interactions within a target's binding site, often leading to enhanced affinity and improved pharmacokinetic profiles.[3]

The subject of this guide, 2-[1-(bromomethyl)cyclopropyl]acetonitrile, serves as a crucial intermediate in the synthesis of several clinically important molecules, most notably the Janus kinase (JAK) inhibitor, Baricitinib.[1][4][5] JAK inhibitors are a class of targeted small molecule drugs that have revolutionized the treatment of various autoimmune and inflammatory diseases.[6]

Synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile and its Analogues: A Comparative Overview

The synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Several synthetic routes have been reported, primarily in the patent literature, with the synthesis of the key precursor, 1-(hydroxymethyl)cyclopropylacetonitrile, being a critical stage.

Route 1: From Tribromoneopentyl Alcohol

One common approach begins with tribromoneopentyl alcohol. This method involves a zinc-mediated cyclization to form the cyclopropyl ring, followed by displacement of a bromine atom with a cyanide group.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK Inhibits

Sources

Validation

Spectroscopic evidence for cyclopropane ring integrity in products

Executive Summary: The Stability Paradox In drug discovery, the cyclopropane ring is a privileged scaffold. It serves as a bioisostere for alkenes, amides, and phenyl rings, offering metabolic stability and precise confo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In drug discovery, the cyclopropane ring is a privileged scaffold. It serves as a bioisostere for alkenes, amides, and phenyl rings, offering metabolic stability and precise conformational control (e.g., Saxagliptin , Lenacapavir ). However, its high ring strain (~27.5 kcal/mol) makes it susceptible to ring-opening reactions—particularly during hydrogenation, acid-catalyzed deprotection, or electrophilic attack.

Confirming that the cyclopropane ring has survived a synthetic step is a critical quality attribute (CQA). This guide compares the spectroscopic methods available to verify ring integrity, establishing Nuclear Magnetic Resonance (NMR) as the primary determinant and Vibrational Spectroscopy (IR/Raman) as a vital orthogonal check.

Comparative Analysis of Analytical Methods

The following table evaluates the utility of standard analytical techniques for distinguishing an intact cyclopropane ring from its ring-opened (acyclic alkyl or alkene) impurities.

Feature1H / 13C NMR (Gold Standard)Vibrational (IR/Raman) Mass Spectrometry (MS) X-Ray Crystallography
Primary Indicator High-field chemical shifts (Shielding)Ring "Breathing" Mode (~1020 cm⁻¹)Fragmentation Pattern3D Atom Mapping
Specificity High . Distinct from acyclic chains.[1][2]Medium . C-H stretches overlap with alkenes.Low . Isomeric with alkenes (Isobaric).Ultimate . Absolute proof.
Sensitivity Medium (requires ~1-5 mg).High (requires <1 mg).Very High (picogram levels).Low (requires single crystal).
Throughput Medium (mins to hours).High (seconds).High (seconds).Very Low (days to weeks).
Risk Factor Solvent peaks obscuring signals.Weak intensity of breathing mode in IR.Ionization-induced ring opening.Crystal polymorphism.

Deep Dive: NMR Spectroscopy (The Definitive Proof)

NMR is the most reliable method for verifying cyclopropane integrity because the magnetic anisotropy of the ring current creates a unique shielding environment that acyclic isomers cannot mimic.

The Physics of Shielding

Unlike normal alkanes or alkenes, the electrons in the C-C bonds of a cyclopropane ring circulate to create a magnetic field that opposes the external field (


) in the center of the ring and shields the protons attached to the ring carbons.
  • 
    H NMR Signature:  Cyclopropyl protons typically resonate upfield, often between 0.2 ppm and 1.0 ppm  (and sometimes < 0 ppm).
    
    • Contrast: Acyclic methylene (-CH

      
      -) protons resonate at ~1.2–1.5 ppm. Allylic protons resonate at ~2.0 ppm.
      
  • 
    C NMR Signature:  Cyclopropyl carbons appear at very high field, typically -5 to 15 ppm .
    
    • Contrast: Acyclic methylenes appear at 20–35 ppm.

Coupling Constants ( )

The rigid geometry of the ring imposes specific Karplus relationships:

  • 
    :  ~8 Hz (Larger due to eclipsing geometry).
    
  • 
    :  ~5 Hz.
    
  • 
    :  ~ -4.5 Hz.
    
  • Diagnostic Value: The complex multiplets (often ddd or dddd) are distinct from the triplet/quartet patterns of flexible alkyl chains.

2D NMR Validation (HSQC)

To rule out impurities, a Multiplicity-Edited HSQC is the "killer experiment."

  • Intact Ring: Cross-peaks in the top-right corner (high field

    
    H / high field 
    
    
    
    C). CH
    
    
    phases opposite to CH/CH
    
    
    .
  • Ring Opened: Cross-peaks shift downfield to the crowded alkyl region.

NMR_Logic Start Sample Analysis H_Scan 1H NMR (0 - 1.5 ppm) Start->H_Scan Check_Upfield Signals < 0.8 ppm? H_Scan->Check_Upfield Suspect Suspect Ring Opening Check_Upfield->Suspect No HSQC Run HSQC (C-H Correlation) Check_Upfield->HSQC Yes Intact Likely Intact Cyclopropane C_Check Correlated Carbon < 15 ppm? HSQC->C_Check C_Check->Suspect No Coupling Analyze J-Coupling (J_cis > J_trans) C_Check->Coupling Yes Coupling->Intact Confirmed

Figure 1: NMR Decision Logic for verifying cyclopropane integrity. Note the reliance on both chemical shift and 2D correlation.

Deep Dive: Vibrational Spectroscopy (IR & Raman)

While NMR provides atomic resolution, Infrared (IR) and Raman spectroscopy provide rapid "fingerprint" evidence. This is particularly useful for in-process monitoring (PAT) where NMR is unavailable.

The "Ring Breathing" Mode

The most characteristic vibration of the cyclopropane ring is the symmetric ring deformation, often called the "breathing mode."[3]

  • Frequency: ~1000 – 1050 cm⁻¹.

  • Intensity: Often weak in IR (due to small dipole change) but very strong in Raman (large polarizability change).

  • Application: If you have a Raman probe, this is the fastest way to confirm the ring is intact.

C-H Stretching (Walsh Orbitals)

The carbon atoms in cyclopropane use orbitals with high s-character (approximating


) for the C-H bonds.
  • Frequency: 3000 – 3100 cm⁻¹.

  • Differentiation: This region overlaps with alkene C-H stretches. However, if the synthesis involved hydrogenating an alkene to a cyclopropane (e.g., Simmons-Smith), the disappearance of the C=C stretch (~1640 cm⁻¹) combined with the retention of high-frequency C-H stretches suggests a cyclopropane product.

Experimental Protocol: Verification Workflow

Scenario: You have performed a Simmons-Smith cyclopropanation on an allylic alcohol and need to verify the product (Product A) vs. unreacted alkene or ring-opened side products.

Step 1: Quench and Workup
  • Caution: Cyclopropanes can be acid-sensitive. Ensure the quench (e.g., saturated NH

    
    Cl) is buffered if the product is known to be labile.
    
  • Extraction: Standard extraction into CDCl

    
     compatible solvent (DCM or EtOAc).
    
Step 2: Crude NMR (The "Traffic Light" Check)
  • Acquire a standard

    
    H NMR (8 scans minimum).
    
  • Focus Region: Zoom into -0.5 to 1.0 ppm .

  • Pass Criteria: Presence of distinct multiplets in this region.

  • Fail Criteria: Only signals > 1.2 ppm (methyl/methylene) or signals at 4.5–6.5 ppm (alkenes).

Step 3: Definitive Characterization (Purified Sample)
  • HSQC: Set spectral width for

    
    C from -10 to 150 ppm. Look for the characteristic high-field correlation.
    
  • Coupling Analysis: Measure the width of the multiplet. A "tight" multiplet often indicates the rigid cyclopropyl system compared to free-rotating alkyl chains.

Step 4: Orthogonal Confirmation (Optional)
  • Run Raman on the solid/oil. Look for the sharp band at ~1020 cm⁻¹.

Workflow Rxn Reaction Mixture Quench Buffered Quench (Avoid Acid) Rxn->Quench Crude Crude 1H NMR Quench->Crude Decision Upfield Signals? Crude->Decision Decision->Rxn No (Optimize) Purify Purification (Flash Chrom.) Decision->Purify Yes Full_Char Full Characterization (1H, 13C, HSQC, IR) Purify->Full_Char

Figure 2: Standard workflow for isolating and verifying cyclopropane-containing products.

References

  • Baranac-Stojanović, M., & Stojanović, J. (2013).[4] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text). (General reference for C-H stretching frequencies and coupling constants).
  • Charette, A. B., et al. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Link

  • NIST Chemistry WebBook. Cyclopropane Infrared Spectrum. Link

  • H. H. Mantsch, et al. (1969). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane. Canadian Journal of Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Part 1: Executive Safety Assessment Immediate Action Required: This compound presents a dual-hazard profile combining an alkylating agent (alkyl bromide) and a nitrile moiety . Improper disposal can lead to the generatio...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Immediate Action Required: This compound presents a dual-hazard profile combining an alkylating agent (alkyl bromide) and a nitrile moiety . Improper disposal can lead to the generation of hydrogen cyanide (HCN) gas or uncontrolled alkylation reactions.

Hazard Classification:

  • Primary: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant.

  • Secondary: Flammable Liquid (Flash point typically <60°C for similar low-MW cyclopropanes).

  • Waste Category: Halogenated Organic Waste (Must be segregated from non-halogenated solvents).[1]

Part 2: Chemical Characterization & Waste Logic

To ensure scientific integrity, we must understand the why behind the disposal method. This molecule contains two functional groups that dictate its waste stream:

  • Bromomethyl Group (

    
    ): 
    
    • Risk:[1][2][3][4][5] Alkyl bromides are potent alkylating agents. Upon thermal decomposition or incineration without scrubbers, they release hydrogen bromide (HBr) and bromine gas (

      
      ).
      
    • Disposal Implication:MANDATORY SEGREGATION. This must go to a facility equipped with halogen-scrubbing incinerators. Mixing with non-halogenated waste (like acetone/ethanol) can result in regulatory fines and damage to standard incinerators.

  • Acetonitrile/Cyclopropyl Moiety:

    • Risk:[1][2][3][4][5] The nitrile group (

      
      ) can hydrolyze to release ammonia or, under acidic conditions, highly toxic Hydrogen Cyanide (HCN).[6] The cyclopropane ring adds strain energy, increasing flammability.
      
    • Disposal Implication:pH CONTROL. Never dispose of this compound in acidic waste streams. Keep waste pH neutral to slightly basic (pH 7-9) to prevent HCN evolution.

Physicochemical Data for Disposal
PropertyValue/CharacteristicWaste Management Implication
CAS Number 152922-71-9Use for labeling and manifesting.[6][7]
Physical State LiquidRequires leak-proof secondary containment.[6][7]
Halogen Content High (Bromine)RCRA F-List/Characteristic logic applies.[6][7][5]
Reactivity ElectrophileIncompatible with strong nucleophiles and oxidizers.[6][7]
Flash Point Est. 40-60°CTreat as Ignitable Waste (D001) .

Part 3: Operational Disposal Protocol

Waste Segregation (The "Golden Rule")

Do not mix this compound with general organic waste. Use the following segregation logic:

  • Stream: High-BTU Halogenated Waste.

  • Container: Amber Glass or High-Density Polyethylene (HDPE). Avoid metal containers due to potential reaction with the alkyl bromide.

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Nitriles."

Step-by-Step Disposal Workflow

Step A: Preparation

  • Don PPE: Double nitrile gloves (0.11mm minimum), safety goggles, and lab coat.

  • Verify the waste container is rated for Halogenated Solvents .[5]

  • Check pH of the waste container. If pH < 5, DO NOT ADD . Acidic conditions + Nitrile = HCN Risk.

Step B: Transfer

  • Transfer the liquid using a chemically resistant funnel.

  • Rinse the original vessel with a small volume of acetone or dichloromethane.

  • Add the rinse to the same halogenated waste container.

Step C: Labeling & Storage

  • Affix a hazardous waste label immediately.[1]

  • List constituents: "2-[1-(bromomethyl)cyclopropyl]acetonitrile, Dichloromethane (if used as rinse)."

  • Mark Hazards: Toxic, Flammable, Irritant. [6][4][8]

  • Close cap tightly.[9] Store in a Satellite Accumulation Area (SAA) away from heat sources.

Spill Response (Immediate Action)

If a spill occurs (< 500 mL):

  • Evacuate the immediate area of non-essential personnel.

  • Ventilate (Open fume hood sashes, ensure negative pressure).

  • Absorb using a vermiculite or chemically inert pad . Do not use paper towels (fire hazard).[6][7]

  • Collect soaked material into a wide-mouth HDPE jar.

  • Label as "Debris contaminated with Halogenated Nitriles."

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision-making process for disposing of this specific compound, ensuring compliance with RCRA standards.

DisposalWorkflow cluster_safety Critical Safety Check Start Waste Generation: 2-[1-(bromomethyl)cyclopropyl]acetonitrile CheckpH Check Waste Container pH Start->CheckpH Acidic pH < 7 (Acidic) CheckpH->Acidic If Acidic Neutral pH 7-9 (Neutral/Basic) CheckpH->Neutral If Safe Incompatible STOP: Potential HCN Generation Select different container Acidic->Incompatible Segregation Segregate Stream: HALOGENATED ORGANICS Neutral->Segregation Container Select Container: HDPE or Glass Only (No Metal) Segregation->Container Labeling Labeling: 1. Constiuents 2. Hazard: Toxic/Flammable 3. Date Container->Labeling Disposal Final Disposal: High-Temp Incineration (Commercial Facility) Labeling->Disposal

Figure 1: Decision logic for the segregation and packaging of nitrile-containing alkyl bromides. Note the critical pH check to prevent cyanide gas evolution.

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound is regulated under the Resource Conservation and Recovery Act (RCRA). While it may not have a specific "P" or "U" list code, it is regulated by Characteristic :

  • Ignitability (D001): Due to the organic solvent nature and cyclopropyl ring strain.

  • Reactivity (D003): Potential (though low) for cyanide generation if mishandled.

  • Toxicity: Ensure the waste manifest reflects the presence of Organic Cyanides and Halogenated Organics .

Final Directive: Always consult your institution's Environmental Health & Safety (EHS) officer before introducing a new waste stream. The protocols above represent the minimum standard for safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2022). RCRA Orientation Manual: Hazardous Waste Management System. EPA530-F-11-003.[6][7]

  • PubChem. (n.d.). Compound Summary for CAS 152922-71-9. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

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